Product packaging for 1-Cyclopentylazepane(Cat. No.:CAS No. 5024-91-9)

1-Cyclopentylazepane

Cat. No.: B15489586
CAS No.: 5024-91-9
M. Wt: 167.29 g/mol
InChI Key: QSUANCLKGCNCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclopentylazepane is a chemical compound featuring an azepane (hexamethyleneimine) ring system, a seven-membered saturated ring with one nitrogen atom, which is substituted with a cyclopentyl group . The azepane scaffold is a significant structural motif in medicinal chemistry and is found in a variety of biologically active compounds and approved pharmaceuticals . As a secondary amine, this compound serves as a versatile building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize it to explore structure-activity relationships, particularly in the development of compounds that target the central nervous system. Azepine and azepane derivatives have been investigated for their potential interaction with various neurological targets. For instance, some related compounds have been studied for their role as modulators of the NMDA receptor, a key player in neuronal signaling and a target for investigating conditions related to neuronal degeneration . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B15489586 1-Cyclopentylazepane CAS No. 5024-91-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5024-91-9

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-cyclopentylazepane

InChI

InChI=1S/C11H21N/c1-2-6-10-12(9-5-1)11-7-3-4-8-11/h11H,1-10H2

InChI Key

QSUANCLKGCNCMM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2CCCC2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-cyclopentylazepane, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide focuses on two robust and widely applicable methods: Reductive Amination and N-Alkylation . Detailed experimental protocols, based on analogous and well-established procedures, are provided to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound, a tertiary amine, can be efficiently achieved through two principal retrosynthetic disconnections, as illustrated below. These pathways represent the most common and practical approaches for the formation of the crucial carbon-nitrogen bond between the cyclopentyl and azepane moieties.

G cluster_0 Retrosynthetic Analysis This compound This compound C-N Bond Disconnection C-N Bond Disconnection This compound->C-N Bond Disconnection Reductive Amination Precursors Cyclopentanone + Azepane C-N Bond Disconnection->Reductive Amination Precursors Pathway 1 N-Alkylation Precursors Azepane + Cyclopentyl Halide C-N Bond Disconnection->N-Alkylation Precursors Pathway 2

Caption: Retrosynthetic analysis of this compound highlighting the two primary synthetic pathways.

Pathway 1: Reductive Amination of Cyclopentanone with Azepane

Reductive amination is a highly effective one-pot method for the synthesis of amines from a carbonyl compound and an amine. In this pathway, cyclopentanone reacts with azepane to form an enamine or an iminium ion intermediate, which is then reduced in situ to yield the desired tertiary amine, this compound. This method is often favored for its operational simplicity and the use of readily available starting materials.

Reaction Mechanism and Workflow

The reaction proceeds through two key steps:

  • Enamine/Iminium Ion Formation: The nucleophilic azepane attacks the electrophilic carbonyl carbon of cyclopentanone. Following a series of proton transfers, a water molecule is eliminated to form an enamine or its corresponding iminium ion. This equilibrium is typically driven forward by the removal of water.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion or the enamine to furnish the final product.

G Cyclopentanone Cyclopentanone Intermediate Enamine/Iminium Ion Cyclopentanone->Intermediate Azepane Azepane Azepane->Intermediate This compound This compound Intermediate->this compound Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Workflow for the reductive amination synthesis of this compound.

Experimental Protocol (Analogous Procedure)

The following protocol is adapted from established procedures for the reductive amination of cyclic ketones with secondary amines.

Materials:

  • Cyclopentanone

  • Azepane (Hexamethyleneimine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of azepane (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopentanone (1.0-1.2 eq).

  • If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the formation of the enamine/iminium intermediate.

  • The mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data (Representative)
ParameterValue
Reactant Ratio Cyclopentanone:Azepane (1.2:1)
Reducing Agent Sodium triacetoxyborohydride (1.5 eq)
Solvent Dichloromethane
Reaction Temperature Room Temperature
Reaction Time 18 hours
Typical Yield 75-90%

Pathway 2: N-Alkylation of Azepane with a Cyclopentyl Halide

The N-alkylation pathway involves the direct reaction of the nucleophilic secondary amine, azepane, with an electrophilic cyclopentyl halide (e.g., cyclopentyl bromide or iodide). This is a classic S_N2 (bimolecular nucleophilic substitution) reaction. A base is typically required to neutralize the hydrohalic acid formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reaction Mechanism and Workflow

The lone pair of electrons on the nitrogen atom of azepane attacks the carbon atom of the cyclopentyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The resulting ammonium salt is then deprotonated by a base to yield the final tertiary amine product.

G Azepane Azepane SN2 Reaction SN2 Reaction Azepane->SN2 Reaction Cyclopentyl Halide Cyclopentyl Halide Cyclopentyl Halide->SN2 Reaction Base Base Base->SN2 Reaction This compound This compound SN2 Reaction->this compound

Caption: Workflow for the N-alkylation synthesis of this compound.

Experimental Protocol (Analogous Procedure)

The following protocol is based on general procedures for the N-alkylation of cyclic secondary amines.

Materials:

  • Azepane (Hexamethyleneimine)

  • Cyclopentyl bromide or Cyclopentyl iodide

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of azepane (1.0 eq) in acetonitrile or DMF is added a base such as potassium carbonate (1.5-2.0 eq).

  • Cyclopentyl bromide (1.1 eq) is added to the stirred suspension.

  • The reaction mixture is heated to 60-80 °C and stirred for 8-16 hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether (or ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography or distillation.

Quantitative Data (Representative)
ParameterValue
Reactant Ratio Azepane:Cyclopentyl Bromide (1:1.1)
Base Potassium Carbonate (2.0 eq)
Solvent Acetonitrile
Reaction Temperature 70 °C
Reaction Time 12 hours
Typical Yield 60-80%

Conclusion

Both reductive amination and N-alkylation present viable and effective strategies for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and the specific laboratory equipment at hand. Reductive amination is often preferred for its one-pot nature and potentially higher yields, while N-alkylation offers a more classical and straightforward approach. The provided protocols, based on well-established analogous reactions, should serve as a solid foundation for the successful synthesis of this compound in a research and development setting. It is recommended to perform small-scale optimization of reaction conditions to achieve the best possible outcomes.

Spectroscopic Profile of 1-Cyclopentylazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Cyclopentylazepane, a saturated heterocyclic amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models and established spectroscopic principles for analogous structures to offer a detailed characterization. The information presented herein is intended to support researchers in the identification, characterization, and development of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 2.9Multiplet1HN-CH (Cyclopentyl)
~2.5 - 2.6Multiplet4Hα-CH₂ (Azepane)
~1.7 - 1.8Multiplet2HCH₂ (Cyclopentyl)
~1.5 - 1.7Multiplet8Hβ, γ-CH₂ (Azepane) & CH₂ (Cyclopentyl)
~1.3 - 1.5Multiplet4HCH₂ (Cyclopentyl)
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~65-70N-CH (Cyclopentyl)
~55-60α-CH₂ (Azepane)
~30-35CH₂ (Cyclopentyl)
~25-30β-CH₂ (Azepane)
~20-25γ-CH₂ (Azepane)
Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2920-2950StrongC-H Stretch (Aliphatic)
2850-2870StrongC-H Stretch (Aliphatic)
1440-1470MediumC-H Bend (CH₂)
1100-1200MediumC-N Stretch
Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityAssignment
167Moderate[M]⁺ (Molecular Ion)
166Moderate[M-H]⁺
98High[M - C₅H₉]⁺ (Loss of cyclopentyl radical)
84High[C₆H₁₂N]⁺
69Moderate[C₅H₉]⁺ (Cyclopentyl cation)
55Moderate[C₄H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters for a 100 MHz spectrometer include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.

  • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual solvent peak of CDCl₃ in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample (neat liquid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable solvent for cleaning

Procedure:

  • Clean the ATR crystal with a soft tissue dampened with isopropanol and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small drop of the neat this compound liquid onto the center of the ATR crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Process the spectrum by subtracting the background and performing any necessary baseline corrections.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Suitable solvent for sample dilution (e.g., dichloromethane or methanol)

  • Microsyringe

Procedure:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Set up the GC-MS instrument with an appropriate GC column (e.g., a non-polar column like DB-5ms).

  • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

  • Set the MS parameters for electron ionization. A standard electron energy of 70 eV is typically used. Set the mass range to scan from m/z 40 to 400.

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Acquire the data. The mass spectrum corresponding to the GC peak of this compound is then analyzed.

  • Identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Solvent (for NMR & GC-MS) Sample->Dissolution Neat Neat Sample (for IR-ATR) Sample->Neat NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR IR Spectroscopy Neat->IR ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Structure Elucidation & Data Interpretation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

General workflow for spectroscopic analysis.

1-Cyclopentylazepane: A Scaffolding for Novel Therapeutics - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring is a privileged scaffold in medicinal chemistry, forming the core of over 20 FDA-approved drugs with a wide array of biological activities.[1] This technical guide explores the potential research areas for the novel compound 1-Cyclopentylazepane, a derivative that holds promise for the development of new therapeutic agents. Drawing on the extensive research into azepane-containing molecules, this document outlines potential biological targets, proposes experimental workflows for its synthesis and evaluation, and visualizes hypothetical signaling pathways to guide future research and development efforts.

Introduction: The Azepane Scaffold in Drug Discovery

The seven-membered saturated nitrogen heterocycle, azepane, is a key structural motif in a diverse range of pharmacologically active compounds.[2] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a broad spectrum of therapeutic applications.[3] Azepane derivatives have demonstrated efficacy as anticancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents.[1] Furthermore, they have shown activity as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsants.[1] The proven success of the azepane core in drug development underscores the potential of novel derivatives like this compound.

Potential Research Areas for this compound

Based on the established pharmacological profiles of structurally related N-substituted azepanes, the following research areas are proposed for this compound:

Central Nervous System (CNS) Disorders

Recent studies have highlighted the potential of N-substituted azepanes in the treatment of neuropsychiatric disorders.[4] A notable example is an N-benzylated bicyclic azepane that exhibited potent inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R).[4] This multi-target profile suggests potential applications in depression, anxiety, and other mood disorders. Given the structural similarity, this compound is a prime candidate for investigation as a modulator of these key CNS targets.

Oncology

The azepane moiety is present in natural products with demonstrated anticancer activity, such as the protein kinase inhibitor (-)-balanol.[3] This has spurred the development of synthetic azepane analogs as potential antitumor agents.[3] The lipophilic cyclopentyl group in this compound could enhance its ability to cross cell membranes and interact with intracellular targets relevant to cancer progression.

Infectious Diseases

The versatility of the azepane scaffold extends to the development of antimicrobial and antifungal agents.[1] Research into this compound could uncover novel mechanisms to combat drug-resistant pathogens.

Proposed Experimental Workflows

To explore the therapeutic potential of this compound, a structured experimental approach is recommended.

Synthesis of this compound

Several synthetic routes are available for the preparation of N-substituted azepanes.[2][5] A common and efficient method is the reductive amination of cyclopentanone with azepane.

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve azepane (1.0 eq.) and cyclopentanone (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Azepane Azepane Reaction Reductive Amination (e.g., NaBH4, Methanol) Azepane->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic route for this compound.

In Vitro Pharmacological Evaluation

Initial screening should focus on the most promising targets based on existing literature for azepane derivatives.

Table 1: Proposed In Vitro Assays for this compound

Target Assay Type Objective Potential Therapeutic Area
Monoamine Transporters (NET, DAT, SERT) Radioligand Binding AssayDetermine the binding affinity (Ki) of this compound.CNS Disorders (Depression, ADHD)
Sigma-1 Receptor (σ-1R) Radioligand Binding AssayEvaluate the binding affinity (Ki) of this compound.CNS Disorders (Anxiety, Neuroprotection)
Various Cancer Cell Lines (e.g., NCI-60) Cell Viability Assay (e.g., MTT, CellTiter-Glo)Assess the cytotoxic and anti-proliferative effects (IC50).Oncology
Bacterial and Fungal Strains Minimum Inhibitory Concentration (MIC) AssayDetermine the antimicrobial and antifungal activity.Infectious Diseases

Diagram: In Vitro Screening Workflow

G cluster_screening In Vitro Pharmacological Screening Compound This compound CNS_Targets CNS Targets (NET, DAT, σ-1R) Compound->CNS_Targets Cancer_Cells Cancer Cell Lines Compound->Cancer_Cells Microbes Bacterial & Fungal Strains Compound->Microbes Binding_Assay Binding Assays (Ki) CNS_Targets->Binding_Assay Viability_Assay Viability Assays (IC50) Cancer_Cells->Viability_Assay MIC_Assay MIC Assays Microbes->MIC_Assay Data_Analysis Data Analysis & Hit Identification Binding_Assay->Data_Analysis Viability_Assay->Data_Analysis MIC_Assay->Data_Analysis

Caption: Workflow for in vitro pharmacological evaluation.

Hypothetical Signaling Pathways

Should this compound show activity against monoamine transporters and the sigma-1 receptor, the following signaling pathways may be implicated.

Modulation of Monoaminergic Neurotransmission

Inhibition of NET and DAT by this compound would lead to an increase in the synaptic concentrations of norepinephrine and dopamine, respectively. This enhancement of monoaminergic signaling is a well-established mechanism for antidepressant and anxiolytic effects.

Diagram: Monoaminergic Synapse Modulation

G cluster_synapse Hypothetical Modulation of a Monoaminergic Synapse Presynaptic Presynaptic Neuron Release Release Presynaptic->Release Postsynaptic Postsynaptic Neuron Signaling Downstream Signaling Postsynaptic->Signaling Vesicle Vesicle (DA/NE) Vesicle->Release Synaptic_Cleft Synaptic Cleft Release->Synaptic_Cleft DA/NE Receptor Postsynaptic Receptor (Dopamine/Norepinephrine) Synaptic_Cleft->Receptor Reuptake Reuptake Synaptic_Cleft->Reuptake Receptor->Postsynaptic Transporter Monoamine Transporter (DAT/NET) Transporter->Presynaptic Compound This compound Compound->Transporter Inhibition Reuptake->Transporter

Caption: Inhibition of monoamine reuptake by this compound.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity within the pharmacologically rich class of azepane derivatives. The proposed research areas and experimental workflows provide a solid foundation for investigating its therapeutic potential. Initial efforts should focus on its synthesis and in vitro screening against CNS targets, cancer cell lines, and microbial strains. Positive results from these initial studies would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for the development of a novel therapeutic agent. The conformational flexibility and favorable physicochemical properties often associated with the azepane scaffold suggest that this compound is a worthy candidate for dedicated drug discovery and development programs.[3]

References

An In-depth Technical Guide to 1-Cyclopentylazepane: Discovery, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylazepane, a saturated seven-membered heterocyclic amine, represents a structural motif of interest in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation via reductive amination are presented, along with tabulated quantitative data. Furthermore, this document explores the historical context of N-substituted azepanes and visualizes key synthetic pathways using Graphviz diagrams, offering a valuable resource for researchers engaged in the design and development of novel chemical entities.

Introduction

Azepane, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. The incorporation of an azepane ring can significantly influence the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. N-substitution of the azepane ring provides a versatile handle for modulating these properties. This compound, featuring a cyclopentyl group attached to the nitrogen atom, is a specific derivative that has found utility in various research and development endeavors. This guide will delve into the specifics of its synthesis and known characteristics.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its synthesis falls within the broader history of the development of methods for N-alkylation of secondary amines. The synthesis of N-substituted azepanes has been a subject of interest for decades, driven by the search for new pharmacologically active agents. General methods for the preparation of such compounds, including reductive amination and direct N-alkylation, were established in the mid-20th century and have been refined over time. The specific preparation of this compound would have emerged from the application of these well-established synthetic methodologies to azepane and cyclopentyl-containing precursors.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its identification, characterization, and application in further research. The following table summarizes key physicochemical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₁H₂₁N
Molecular Weight 167.29 g/mol
CAS Number 26737-27-3
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not explicitly reported
Density Not explicitly reported
¹H NMR (CDCl₃) Predicted shifts: ~2.8-3.0 ppm (m, 4H, -N-CH₂-), ~2.5-2.7 ppm (m, 1H, -CH-cyclopentyl), ~1.5-1.8 ppm (m, 16H, remaining CH₂)
¹³C NMR (CDCl₃) Predicted shifts: ~60-65 ppm (-CH-cyclopentyl), ~50-55 ppm (-N-CH₂-), ~25-35 ppm (remaining CH₂)
Mass Spectrometry (EI) m/z (%): 167 (M⁺), 124, 98, 84, 69 (indicative fragmentation pattern)

Note: Some physical properties and spectral data are predicted based on the known properties of similar N-alkylated azepanes and may vary depending on experimental conditions.

Synthetic Methodologies

The primary and most efficient method for the synthesis of this compound is through the reductive amination of cyclopentanone with azepane (also known as hexamethyleneimine). This reaction proceeds in two key steps: the formation of an enamine or iminium ion intermediate, followed by its reduction to the final tertiary amine.

Experimental Protocol: Reductive Amination

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • Cyclopentanone

  • Azepane (Hexamethyleneimine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azepane (1.0 equivalent) and dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

  • Addition of Reactants: Add cyclopentanone (1.0-1.2 equivalents) to the solution. If using a less reactive reducing agent like sodium triacetoxyborohydride, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), in portions to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizing the Synthesis

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathway and logical relationships in the preparation of this compound.

Reductive_Amination_Workflow reagent reagent intermediate intermediate product product process process Cyclopentanone Cyclopentanone ReactionMixture Initial Reaction Mixture Cyclopentanone->ReactionMixture Azepane Azepane Azepane->ReactionMixture ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) IminiumIon Iminium Ion Intermediate ReducingAgent->IminiumIon Reduction Solvent Solvent (e.g., DCM) Solvent->ReactionMixture ReactionMixture->IminiumIon Condensation CrudeProduct Crude this compound IminiumIon->CrudeProduct PureProduct Pure this compound CrudeProduct->PureProduct Purification Logical_Relationship start start step step end end A Combine Cyclopentanone and Azepane B Form Iminium Ion Intermediate A->B Spontaneous Condensation C Reduce Intermediate with Hydride Source B->C Key Reduction Step D Isolate and Purify Product C->D Final Step

An In-depth Technical Guide to the Thermochemical Properties of 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 1-Cyclopentylazepane, a saturated heterocyclic amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental and computational techniques for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. Methodologies including combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements are detailed. Furthermore, this guide presents thermochemical data for structurally analogous compounds, namely cycloalkylamines, to offer valuable comparative insights. A plausible synthetic route for this compound is also proposed, accompanied by a logical workflow diagram. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of cyclic amines in fields such as drug development, where understanding thermodynamic stability is crucial.

Introduction

This compound is a tertiary amine featuring a seven-membered azepane ring N-substituted with a cyclopentyl group. As with many nitrogen-containing organic molecules, its thermochemical properties are of significant interest for understanding its stability, reactivity, and potential applications in areas such as medicinal chemistry and materials science. Thermochemical data, including the enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp,m), are fundamental for predicting reaction energies, equilibrium constants, and overall thermodynamic stability.

Estimated and Comparative Thermochemical Data

In the absence of direct experimental values for this compound, data from analogous compounds can provide useful estimations. The following tables summarize key thermochemical properties for related cycloalkylamines. These values offer a baseline for understanding the energetic landscape of cyclic amines.

Table 1: Enthalpy, Free Energy, and Entropy of Protonation for Selected Cycloalkylamines in 3:1 Methanol-Water at 25.0 °C [1][2]

Compound (Ring Size, n)pKaΔH° (kcal mol⁻¹)ΔG° (kcal mol⁻¹)ΔS° (cal mol⁻¹ K⁻¹)
Cyclopropylamine (3)8.90-12.1-12.10.1
Cyclobutylamine (4)10.38-13.1-14.2-3.5
Cyclopentylamine (5)10.87-13.9-14.8-3.1
Cyclohexylamine (6)10.93-13.9-14.9-3.3
Cycloheptylamine (7)10.85-14.1-14.8-2.4
Cyclooctylamine (8)10.83-14.2-14.8-1.9

Data sourced from a study on the basicity of cycloalkylamines, which provides insight into the enthalpic and entropic contributions related to the ring size.[1][2]

Table 2: Thermochemical Properties of Cyclopentylamine and Propylamine

CompoundFormulaΔfH°(liquid) (kJ/mol)C_p,liquid_ (J/mol·K)liquid (J/mol·K)
CyclopentylamineC₅H₁₁N-103.5187.4240.2
PropylamineC₃H₉N-100.3144.1215.1

Data obtained from the NIST Chemistry WebBook.[3][4] These values for a primary cycloalkylamine and a simple alkylamine provide context for estimating the properties of more complex structures like this compound.

Experimental Protocols for Determining Thermochemical Properties

The following sections detail the standard experimental procedures for measuring the key thermochemical properties of organic nitrogen compounds like this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Experimental Procedure:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified liquid this compound is encapsulated in a combustible container of known heat of combustion (e.g., a gelatin capsule).

  • Bomb Assembly: The sample is placed in a crucible within a constant-volume bomb calorimeter. A known amount of water (typically 1 mL) is added to the bomb to ensure the final products are in their standard states. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.[5]

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is placed in an isothermal or adiabatic jacket to minimize heat exchange with the surroundings.[5][6]

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before, during, and after combustion.[6]

  • Data Analysis: The corrected temperature rise is used to calculate the heat released during combustion. Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen.[7][8] The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis A Weigh Sample B Encapsulate Sample A->B C Place in Crucible B->C D Add Water C->D E Seal and Pressurize with O2 D->E F Submerge Bomb in Water E->F G Ignite Sample F->G H Monitor Temperature G->H I Calculate Corrected Temperature Rise H->I J Determine ΔcH° I->J K Calculate ΔfH° J->K

Workflow for Combustion Calorimetry.
Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity (Cp,m) of liquid this compound can be measured using a Differential Scanning Calorimeter (DSC).

Experimental Procedure:

  • Calibration: The DSC instrument is calibrated for heat flow and temperature using a standard material with a known heat capacity, such as sapphire.[9]

  • Sample Preparation: A small, accurately weighed sample of the liquid (typically 5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.[10]

  • Measurement: The sample and reference pans are placed in the DSC cell. A three-step temperature program is typically employed:

    • An initial isothermal period to allow the sample to reach thermal equilibrium.

    • A linear heating ramp across the desired temperature range (e.g., at 10 K/min).

    • A final isothermal period.

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature throughout the program.[11][12]

  • Calculation: The heat capacity is calculated by comparing the heat flow signal of the sample with that of a known standard (sapphire) and a blank (empty pan) run under identical conditions.[10]

DSC_Heat_Capacity_Workflow A Calibrate DSC with Sapphire B Prepare Sample and Reference Pans A->B C Run Blank (Empty Pans) B->C D Run Sapphire Standard B->D E Run Sample B->E F Record Heat Flow vs. Temperature C->F D->F E->F G Calculate Heat Capacity (Cp) F->G Synthesis_Pathway Reactant1 Cyclopentanone Intermediate Imine/Iminium Ion Intermediate Reactant1->Intermediate + Acid Catalyst Reactant2 Azepane Reactant2->Intermediate + Acid Catalyst Product This compound Intermediate->Product + Reducing Agent (e.g., NaBH4)

References

A Technical Guide to Quantum Chemical Calculations for 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 1-Cyclopentylazepane. As a molecule of interest in medicinal chemistry, understanding its conformational landscape, electronic characteristics, and reactivity is paramount for rational drug design and development. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies. While specific experimental data for this compound is not publicly available, this guide presents a robust, standardized workflow using Density Functional Theory (DFT) and illustrates the expected nature of the results through hypothetical data. The aim is to equip researchers with the necessary knowledge to conduct and interpret quantum chemical analyses for this and similar molecular systems.

Introduction to Quantum Chemistry in Drug Discovery

Quantum chemistry has emerged as an indispensable tool in modern drug discovery, offering profound insights into molecular properties that govern pharmacological activity.[1] By solving the Schrödinger equation, or approximations thereof, for a given molecule, we can determine its three-dimensional structure, vibrational frequencies, and a host of electronic properties.[2][3] These computational methods allow for the in-silico evaluation of molecules, thereby reducing the time and costs associated with experimental screening.[1]

For a molecule like this compound, quantum chemical calculations can predict:

  • Optimized Molecular Geometry: The most stable 3D arrangement of atoms.

  • Vibrational Frequencies: Corresponding to infrared and Raman spectra, confirming the stability of the optimized structure.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[4][5]

  • Molecular Electrostatic Potential (MEP): To identify regions susceptible to electrophilic and nucleophilic attack.[6]

  • Global Reactivity Descriptors: Such as hardness, softness, and electrophilicity, which quantify the molecule's reactivity.[4][7]

This guide will detail the theoretical and practical steps to perform such calculations on this compound.

Theoretical Framework and Computational Methodology

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular quantum chemical method due to its favorable balance between accuracy and computational cost.[3] The core idea of DFT is that the ground-state energy of a molecule is a unique functional of its electron density.[3] The calculations are typically performed using the Kohn-Sham equations, which approximate the behavior of electrons in a fictitious system of non-interacting particles. The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation functional and the basis set.[3]

Proposed Computational Protocol

The following protocol is a standard approach for the quantum chemical analysis of organic molecules like this compound.

Software: Gaussian 09 or 16, ORCA, or other similar quantum chemistry software packages are suitable.

Methodology:

  • Initial Structure: The 3D structure of this compound is first built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8]

  • Electronic Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential.

The following diagram illustrates the computational workflow:

G Computational Workflow for this compound A 1. Initial 3D Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Structure is a True Minimum (No Imaginary Frequencies) D->E No F Structure is a Transition State (Imaginary Frequencies Present) D->F Yes G 4. Single-Point Energy and Electronic Property Calculation E->G F->B Re-optimize H Analysis of Results (HOMO-LUMO, MEP, etc.) G->H

A flowchart of the computational protocol.

Expected Results and Data Presentation

While actual calculated data for this compound is not available, this section presents hypothetical data in a structured format to illustrate the expected outcomes of the proposed computational protocol.

Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

ParameterAtoms InvolvedValue (Å or °)
Bond Lengths
C-N (azepane ring)1.47
C-C (azepane ring)1.54
C-N (cyclopentyl-azepane)1.48
C-H1.09
Bond Angles
C-N-C (azepane ring)112.5
N-C-C (azepane ring)114.0
C-C-C (cyclopentyl ring)104.5
Dihedral Angles
C-N-C-C (azepane ring)55.0
Vibrational Frequencies

The vibrational analysis provides theoretical infrared (IR) and Raman active frequencies. These can be compared with experimental spectra to validate the computational model.

Table 2: Hypothetical Vibrational Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
2950-3050HighC-H stretching
1450-1470MediumCH₂ scissoring
1250-1350MediumC-N stretching
800-1000LowRing deformation
Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the HOMO and LUMO are critical for understanding the electronic behavior of a molecule.[4] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[4] The HOMO-LUMO energy gap is a measure of chemical reactivity; a smaller gap suggests higher reactivity.[7]

The relationship between these orbitals can be visualized as follows:

Illustrative HOMO-LUMO energy levels.

From these energies, several global reactivity descriptors can be calculated.

Table 3: Hypothetical Electronic Properties and Reactivity Descriptors

PropertySymbolFormulaValue
HOMO EnergyE_HOMO--6.5 eV
LUMO EnergyE_LUMO--1.2 eV
Energy GapΔEE_LUMO - E_HOMO5.3 eV
Ionization PotentialIP-E_HOMO6.5 eV
Electron AffinityEA-E_LUMO1.2 eV
Electronegativityχ-(E_HOMO + E_LUMO)/23.85 eV
Chemical Hardnessη(E_LUMO - E_HOMO)/22.65 eV
Chemical SoftnessS1/(2η)0.19 eV⁻¹
Electrophilicity Indexωχ²/(2η)2.79 eV

Conclusion

This technical guide has outlined a standard and robust computational workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The provided hypothetical data and visualizations serve as a template for what can be expected from such an analysis. These computational predictions are invaluable for understanding the molecule's reactivity and potential interactions in a biological context, thereby guiding further experimental studies in the drug development pipeline.

References

Navigating the Elusive Landscape of 1-Cyclopentylazepane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Initial inquiries for "1-Cyclopentylazepane" did not yield any commercial suppliers or readily available stock. However, further investigation identified a closely related isomer, 2-Cyclopentylazepane , in the PubChem database (CID 4449604). Despite this discovery, an extensive search for commercial suppliers of 2-Cyclopentylazepane and its listed synonyms also proved fruitless. This suggests that both 1- and 2-Cyclopentylazepane are likely not off-the-shelf compounds and would necessitate a custom synthesis request from a specialized chemical manufacturing organization.

Compound Identification

While the primary search for "this compound" was inconclusive, the identification of its isomer provides a tangible starting point for researchers.

Compound NameIUPAC NameMolecular FormulaPubChem CID
2-Cyclopentylazepane2-cyclopentylazepaneC₁₁H₂₁N4449604

Synonyms for 2-Cyclopentylazepane found in the PubChem database include:

  • SCHEMBL8396522

  • AKOS005638679

Researchers interested in this scaffold may need to use these alternative identifiers when communicating with potential synthesis partners.

Commercial Availability and Suppliers

As of late 2025, a thorough search of major chemical supplier databases and online marketplaces did not identify any vendors with existing stock of either this compound or 2-Cyclopentylazepane. This lack of commercial availability indicates that the compound is not produced on a large scale and is likely considered a novel or research-specific chemical.

Recommendations for Procurement:

For research teams requiring this compound, the most viable path forward is to engage with a contract research organization (CRO) or a custom synthesis provider. When approaching these organizations, providing the following information will be crucial:

  • Compound Name and Isomer: Clearly specify whether this compound or 2-Cyclopentylazepane is required.

  • CAS Number: While not readily found, if a CAS number is identified through further research, it should be provided.

  • Chemical Structure: A clear structural representation is essential.

  • Required Quantity and Purity: Specify the amount of the compound needed and the desired purity level.

Experimental Protocols and Biological Activity

The search for detailed experimental protocols for the synthesis or application of this compound or 2-Cyclopentylazepane did not yield specific, reproducible methodologies. Similarly, no established signaling pathways or documented biological activities directly involving these specific molecules were found in the public domain.

This absence of published data presents both a challenge and an opportunity for researchers. While it necessitates de novo experimental design, it also signifies a largely unexplored area of chemical space, potentially leading to novel discoveries.

Logical Workflow for Procurement

For researchers and drug development professionals seeking to work with this compound or its isomer, the following logical workflow is recommended.

Caption: Procurement workflow for this compound.

Conclusion

The commercial landscape for this compound and its isomer, 2-Cyclopentylazepane, is currently barren of off-the-shelf suppliers. This necessitates a proactive approach from the scientific community, focusing on custom synthesis to obtain these compounds. While the lack of existing data on experimental protocols and biological activity presents a hurdle, it also underscores the potential for novel research and discovery in this chemical space. Researchers are encouraged to engage with specialized synthesis providers to explore the potential of these intriguing molecules.

Methodological & Application

Application Notes and Protocols for 1-Cyclopentylazepane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of 1-Cyclopentylazepane being used as a catalyst in organic synthesis. The following application notes and protocols are therefore based on the well-established catalytic activity of structurally similar cyclic secondary amines, such as proline and its derivatives. The proposed applications and protocols are hypothetical and would require experimental validation and optimization.

Introduction to this compound as a Potential Organocatalyst

This compound is a cyclic secondary amine. This class of compounds, particularly those with a chiral center, has emerged as a powerful tool in asymmetric organocatalysis. They are known to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This mode of activation allows for a variety of carbon-carbon bond-forming reactions to be performed under mild and environmentally friendly conditions.

Given its structure, this compound is a potential candidate for catalyzing a range of organic transformations. The azepane ring provides a robust scaffold, while the cyclopentyl group on the nitrogen atom can influence the steric environment of the catalytic pocket, potentially affecting the stereochemical outcome of the catalyzed reactions.

Potential Applications in Organic Synthesis

Based on the known reactivity of other cyclic secondary amines, this compound could potentially catalyze the following key organic reactions:

  • Asymmetric Aldol Reactions: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone is a fundamental C-C bond-forming reaction. Cyclic secondary amines are known to catalyze this reaction with high enantioselectivity.

  • Asymmetric Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is another important transformation. This compound could potentially catalyze the addition of ketones or aldehydes to nitroalkenes, enones, and other Michael acceptors.

  • Asymmetric Mannich Reactions: This three-component reaction between an aldehyde, an amine, and a ketone is a powerful method for the synthesis of β-amino carbonyl compounds.

Proposed Catalytic Cycles

The catalytic activity of cyclic secondary amines generally proceeds through two main pathways: enamine catalysis and iminium catalysis.

Enamine Catalysis

In this pathway, the secondary amine catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. Subsequent hydrolysis regenerates the catalyst and yields the product.

Enamine_Catalysis Catalyst This compound (Catalyst) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde (Substrate) Ketone->Enamine Adduct Iminium Adduct Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde) Electrophile->Adduct Product Product Adduct->Product + H₂O Water2 H₂O Product->Catalyst Regenerated Catalyst Water1 H₂O

Caption: Generalized Enamine Catalytic Cycle.
Iminium Catalysis

In this pathway, the secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the enone, facilitating the attack of a nucleophile. Hydrolysis of the resulting enamine regenerates the catalyst.

Iminium_Catalysis Catalyst This compound (Catalyst) Iminium Iminium Ion Intermediate Catalyst->Iminium + Enone Enone α,β-Unsaturated Carbonyl Enone->Iminium Enamine_Adduct Enamine Adduct Iminium->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Adduct Product Product Enamine_Adduct->Product + H₂O Product->Catalyst Regenerated Catalyst Water H₂O

Caption: Generalized Iminium Catalytic Cycle.

Hypothetical Experimental Protocols

The following are general, hypothetical protocols for reactions that could potentially be catalyzed by this compound. These protocols are intended as a starting point and would require significant optimization.

Protocol 1: Asymmetric Aldol Reaction

This protocol describes a hypothetical aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Table 1: Hypothetical Aldol Reaction Conditions and Expected Outcome

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Proposed Yield (%)Proposed ee (%)
110DMSO2524>80>90
220DMF2524>85>92
310Toluene048>70>85

Experimental Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

  • Add the solvent (e.g., DMSO, 1.0 mL).

  • Add cyclohexanone (2.0 mmol).

  • Add 4-nitrobenzaldehyde (1.0 mmol).

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Michael Addition

This protocol outlines a hypothetical Michael addition of cyclohexanone to nitrostyrene.

Table 2: Hypothetical Michael Addition Conditions and Expected Outcome

EntryCatalyst Loading (mol%)Co-catalyst (mol%)SolventTemperature (°C)Time (h)Proposed Yield (%)Proposed drProposed ee (%)
110Benzoic Acid (10)Toluene2548>85>10:1>90
220Acetic Acid (20)CH₂Cl₂072>90>15:1>95
310-neat2596>70>5:1>80

Experimental Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%) and a co-catalyst if required (e.g., benzoic acid, 0.1 mmol, 10 mol%).

  • Add the solvent (e.g., toluene, 1.0 mL).

  • Add cyclohexanone (2.0 mmol).

  • Add nitrostyrene (1.0 mmol).

  • Stir the reaction mixture at the specified temperature for the indicated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Experimental Workflow

The general workflow for screening and optimizing reactions catalyzed by this compound would follow a standard procedure in catalyst development.

Experimental_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Characterization A Reaction Setup: Catalyst, Substrates, Solvent B Screening of Reaction Conditions (Temp, Time, Solvent) A->B C Analysis: TLC, GC/MS for Conversion B->C D Optimization of Catalyst & Reagent Ratios C->D E Screening of Co-catalysts/Additives D->E F Detailed Kinetic Analysis E->F G Purification: Column Chromatography F->G H Structural Verification: NMR, Mass Spec G->H I Stereochemical Analysis: Chiral HPLC H->I

Caption: General workflow for catalyst evaluation.

Conclusion and Outlook

While there is currently no published data on the catalytic use of this compound, its structural similarity to known effective organocatalysts suggests it holds potential for catalyzing a variety of asymmetric transformations. The protocols and catalytic cycles presented here provide a theoretical framework for initiating research into its catalytic activity. Experimental investigation is necessary to determine the efficacy, scope, and stereoselectivity of this compound as a novel organocatalyst. Future studies should focus on the synthesis of chiral versions of this catalyst to explore its utility in asymmetric synthesis.

Application Notes and Protocols for 1-Cyclopentylazepane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed no specific information on "1-Cyclopentylazepane" as a ligand in coordination chemistry. Consequently, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and visualizations, cannot be generated at this time.

The lack of available data suggests that this compound is not a commonly used or well-documented ligand in the field of coordination chemistry. Research in this area is vast and ever-expanding; however, it appears this specific N-substituted azepane derivative has not been explored for its coordination properties or its potential applications in catalysis, materials science, or drug development.

For researchers, scientists, and drug development professionals interested in the broader classes of ligands that share structural similarities with the requested compound, we can provide general information and example protocols for related families of ligands, such as:

  • N-Alkyl Azepanes and other Cyclic Amines: These ligands coordinate to metal centers through the lone pair of electrons on the nitrogen atom. The steric and electronic properties of the N-substituent and the ring conformation play a crucial role in the stability and reactivity of the resulting metal complexes.

  • Ligands Containing Cyclopentyl Groups: The cyclopentyl moiety can influence the steric bulk and lipophilicity of a ligand, which in turn can affect the solubility, crystal packing, and catalytic activity of the corresponding metal complexes.

Should "this compound" be a novel or proprietary compound, the user is encouraged to perform initial characterization and coordination studies. A general workflow for such an investigation is outlined below.

General Workflow for Investigating a Novel Ligand in Coordination Chemistry

Caption: A generalized workflow for the synthesis, characterization, and application screening of a novel ligand such as this compound.

We recommend that the user verify the chemical name and structure of the ligand of interest. If an alternative or correct name is available, we would be pleased to conduct a new search and provide the detailed information as originally requested.

Experimental setup for reactions involving 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-Cyclopentylazepane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic application of this compound. The document includes a detailed protocol for its synthesis via reductive amination, a proposed mechanism of action as a CXCR2 antagonist, and a protocol for evaluating its biological activity using a calcium mobilization assay.

Synthesis of this compound via Reductive Amination

Introduction: this compound is a tertiary amine featuring a seven-membered azepane ring N-substituted with a cyclopentyl group. A robust and scalable method for its synthesis is the reductive amination of cyclopentanone with azepane. This one-pot reaction proceeds through the formation of an enamine intermediate from the condensation of the ketone and the secondary amine, which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation, offering high chemoselectivity.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from cyclopentanone and azepane using reductive amination.

Materials:

  • Cyclopentanone

  • Azepane

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add cyclopentanone (1.0 eq) and azepane (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add glacial acetic acid (1.1 eq) to the solution and stir for 20 minutes at room temperature to facilitate the formation of the enamine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Presentation: Synthesis of this compound

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume Used
Cyclopentanone84.121.0100.84 g (0.9 mL)
Azepane99.171.0510.51.04 g (1.2 mL)
Sodium Triacetoxyborohydride211.941.5153.18 g
Acetic Acid60.051.1110.66 g (0.63 mL)
Dichloromethane (DCM)---50 mL
ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
This compound167.301.671.4285%

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Work-up and Purification A Combine Cyclopentanone, Azepane, and Acetic Acid in DCM B Stir for 20 min at RT A->B C Add Sodium Triacetoxyborohydride B->C D Stir for 12-18h at RT C->D E Quench with NaHCO3 D->E F Extract with DCM E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I I H->I This compound

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: this compound as a CXCR2 Antagonist Scaffold

Biological Context: The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses.[1][2] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers the recruitment and activation of neutrophils and other immune cells to sites of inflammation.[1][2] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and some cancers.[2] Therefore, antagonists of CXCR2 are of significant interest as potential anti-inflammatory therapeutics.

This compound represents a novel scaffold for the development of small molecule CXCR2 antagonists. Its tertiary amine structure allows for further chemical modification to optimize binding affinity, selectivity, and pharmacokinetic properties.

CXCR2 Signaling Pathway: Upon ligand binding, CXCR2 couples to inhibitory G proteins (Gαi).[3] This leads to the dissociation of the G protein into Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[3] This increase in cytosolic calcium is a key downstream signal that contributes to cellular responses like chemotaxis and degranulation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand CXCL8 (Ligand) CXCR2 CXCR2 Receptor Ligand->CXCR2 Activates Antagonist This compound Derivative Antagonist->CXCR2 Inhibits G_Protein Gαi/βγ CXCR2->G_Protein Activates PLC PLC-β G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Binds to Receptor Ca_Cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_Cyto Release Response Inflammatory Response (Chemotaxis, Degranulation) Ca_Cyto->Response Triggers

Caption: CXCR2 signaling pathway and the inhibitory action of an antagonist.

Experimental Protocol: Calcium Mobilization Assay

Objective: To determine the inhibitory activity of this compound derivatives on CXCR2 activation by measuring changes in intracellular calcium concentration.

Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to free calcium.[4][5] Cells expressing CXCR2 are loaded with the dye. Upon stimulation with a CXCR2 agonist (e.g., CXCL8), the resulting intracellular calcium release is measured as an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.

Materials:

  • HEK293 cells stably expressing human CXCR2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • CXCL8 (human recombinant)

  • This compound derivative (test compound)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, for cell lines that actively transport the dye out)[4]

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FlexStation 3)

Procedure:

  • Cell Plating: Seed HEK293-CXCR2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[5] Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Aspirate the culture medium from the cells and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the this compound derivative (test compound) in assay buffer at 5x the final desired concentration.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • The instrument will first add the test compound (or vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • The instrument will then add a pre-determined concentration of the agonist (CXCL8, typically at its EC₈₀ concentration) to stimulate the cells.

    • Measure the fluorescence intensity kinetically over time (e.g., every 1.5 seconds for 90 seconds).

  • Data Analysis:

    • The change in fluorescence (F_max - F_min) is calculated for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a known potent CXCR2 antagonist (100% inhibition).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: CXCR2 Antagonist Activity

CompoundIC₅₀ (nM)
This compound (Scaffold)>10,000
Derivative A (Hypothetical)150.5
Derivative B (Hypothetical)25.2
Reference Antagonist (e.g., SB225002)5.1

References

Application Notes and Protocols for the Functionalization of 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 1-Cyclopentylazepane, a saturated heterocyclic scaffold of interest in medicinal chemistry. The following sections detail potential synthetic strategies, experimental protocols, and relevant data for the introduction of new functional groups onto the azepane ring. The methodologies presented are based on established late-stage functionalization techniques, which are crucial for the rapid diversification of lead compounds in drug discovery.

Introduction

Saturated heterocycles, such as the azepane ring system, are prevalent structural motifs in a wide range of biologically active compounds and approved pharmaceuticals. The three-dimensional architecture of these scaffolds is often critical for their interaction with biological targets. This compound, with its seven-membered nitrogen-containing ring and a cyclopentyl substituent on the nitrogen, presents a valuable starting point for the synthesis of novel chemical entities. Late-stage functionalization of such scaffolds allows for the efficient exploration of chemical space around a core structure, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document focuses on the direct functionalization of the C-H bonds of the azepane ring, a modern and powerful strategy in synthetic chemistry. Specifically, we will explore photocatalytic and Minisci-type reactions, which offer mild and selective methods for the introduction of various substituents at the α-position to the nitrogen atom.

Functionalization Strategies

The primary focus for the functionalization of this compound is the α-position to the nitrogen atom. The C-H bonds at this position are activated by the adjacent heteroatom, making them susceptible to radical abstraction and subsequent functionalization. Two prominent and effective strategies for this transformation are:

  • Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to generate a radical at the α-position of the amine. This radical can then be trapped by a variety of radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. This method is known for its mild reaction conditions and high functional group tolerance.

  • Minisci Reaction: The Minisci reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. For saturated heterocycles like this compound, a related pathway can be initiated by the generation of an α-amino radical, which can then react with electron-deficient species.

The following sections provide detailed protocols for the α-alkylation and α-arylation of a representative N-cycloalkyl saturated heterocycle, which can be adapted for this compound.

Experimental Protocols

Note: The following protocols are adapted from methodologies reported for the functionalization of N-alkyl piperidines and other saturated heterocycles.[1][2] Optimization may be required for this compound.

Protocol 1: Photocatalytic α-Alkylation of this compound

This protocol describes the introduction of a trifluoromethyl group at the α-position of the azepane ring using a photoredox catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product This compound This compound alpha-Trifluoromethyl-1-cyclopentylazepane alpha-Trifluoromethyl-1-cyclopentylazepane This compound->alpha-Trifluoromethyl-1-cyclopentylazepane 1. Photocatalyst, Light 2. CF3-Source 3. Solvent Trifluoromethylating_Agent CF3-Source Trifluoromethylating_Agent->alpha-Trifluoromethyl-1-cyclopentylazepane Photocatalyst Photocatalyst Light Blue LED Solvent Solvent

Caption: Photocatalytic α-Trifluoromethylation of this compound.

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercially available≥95%
Umemoto's reagent (or similar CF3 source)Commercially availableReagent grade
fac-Ir(ppy)3 (or other suitable photocatalyst)Commercially availableSynthesis grade
Anhydrous Acetonitrile (MeCN)Commercially availableAnhydrous
Inert gas (Nitrogen or Argon)-High purity
Blue LED light source (450 nm)--

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Umemoto's reagent (1.5 equiv.), and fac-Ir(ppy)3 (1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

  • Add anhydrous acetonitrile via syringe to achieve a substrate concentration of 0.1 M.

  • Place the reaction vial approximately 5 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by opening the vial to air and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired α-trifluoromethyl-1-cyclopentylazepane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data (Expected):

ProductYield (%)Purity (%)
α-Trifluoromethyl-1-cyclopentylazepane60-80>95

Note: Yields are estimated based on similar transformations and may vary.

Protocol 2: Minisci-Type α-Arylation of this compound

This protocol outlines the introduction of an aryl group at the α-position of the azepane ring via a Minisci-type reaction.

Reaction Workflow:

G start Start reactants Combine this compound, Aryl Halide, Photocatalyst, and Base in Solvent start->reactants degas Degas the Reaction Mixture reactants->degas irradiate Irradiate with Blue LEDs (12-24h, Room Temp) degas->irradiate workup Aqueous Workup and Extraction irradiate->workup purify Column Chromatography workup->purify product α-Aryl-1-cyclopentylazepane purify->product

Caption: Workflow for Minisci-Type α-Arylation.

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercially available≥95%
4-Bromobenzonitrile (or other aryl halide)Commercially availableReagent grade
NiCl2·glymeCommercially availableSynthesis grade
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)Commercially availableSynthesis grade
fac-Ir(ppy)3 (or other suitable photocatalyst)Commercially availableSynthesis grade
K2CO3Commercially availableAnhydrous
Anhydrous 1,4-DioxaneCommercially availableAnhydrous
Inert gas (Nitrogen or Argon)-High purity
Blue LED light source (440 nm)--

Procedure:

  • In a glovebox, to an oven-dried reaction vial, add NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and the aryl bromide (1.5 equiv.).

  • Add a magnetic stir bar.

  • Outside the glovebox, add this compound (1.0 equiv.), the photocatalyst (1-2 mol%), and K2CO3 (2.0 equiv.).

  • Seal the vial with a septum and add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.

  • Degas the solution by sparging with an inert gas for 15-20 minutes.

  • Place the reaction vial in a holder with a blue LED light source and stir at room temperature for 24-48 hours.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the α-aryl-1-cyclopentylazepane.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data (Expected):

ProductYield (%)Purity (%)
α-(4-cyanophenyl)-1-cyclopentylazepane50-70>95

Note: Yields are based on analogous reactions with N-alkyl piperidines and may require optimization.[1]

Signaling Pathways and Logical Relationships

The functionalization of this compound is a key step in the drug discovery process, enabling the exploration of structure-activity relationships (SAR). The introduction of different functional groups can modulate the compound's interaction with a biological target, as well as its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_synthesis Synthesis & Functionalization cluster_screening Screening & Optimization cluster_development Preclinical Development Start This compound Functionalization α-C-H Functionalization (e.g., Alkylation, Arylation) Start->Functionalization Library Library of Analogs Functionalization->Library Screening Biological Screening Library->Screening ADME ADME Profiling Library->ADME SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME->Lead_Opt Candidate Candidate Selection Lead_Opt->Candidate

Caption: Drug Discovery Workflow Utilizing this compound Functionalization.

This workflow illustrates how the functionalization of the this compound core is an integral part of generating a library of diverse analogs. These analogs are then subjected to biological screening and ADME profiling to establish SAR. The insights gained from these studies guide the lead optimization process, ultimately leading to the selection of a drug candidate. The ability to rapidly and efficiently functionalize the core scaffold is therefore a critical enabler of this entire process.

References

Application Notes and Protocols: 1-Cyclopentylazepane in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of novel synthetic routes to access diverse heterocyclic structures is a cornerstone of modern medicinal chemistry. 1-Cyclopentylazepane, a saturated seven-membered cyclic amine bearing a cyclopentyl substituent, represents a versatile yet underexplored building block for the construction of complex nitrogen-containing frameworks. Its unique steric and electronic properties, imparted by the N-cyclopentyl group and the flexible azepane ring, offer potential for the stereoselective synthesis of novel molecular architectures.

These application notes provide a theoretical framework and proposed protocols for the utilization of this compound in the synthesis of fused and spirocyclic nitrogen-containing heterocycles. The methodologies are based on established reactivity principles of secondary cyclic amines, including condensation reactions and cycloadditions.

Proposed Applications of this compound in Heterocyclic Synthesis

This compound can serve as a key precursor for the synthesis of a variety of heterocyclic systems. Two potential synthetic strategies are outlined below:

  • Synthesis of Pyrrolo[1,2-a]azepine Derivatives via a [3+2] Cycloaddition Reaction: This approach involves the in-situ formation of an azomethine ylide from this compound, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile to construct a fused five-membered ring.

  • Synthesis of Spirocyclic Piperidine Derivatives via Pictet-Spengler Reaction: A variation of the Pictet-Spengler reaction can be envisioned where this compound is first converted to an enamine, which then reacts with a suitable electrophile to initiate cyclization, ultimately leading to a spirocyclic piperidine fused to the azepane ring.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic protocols. These values are estimates based on typical yields for similar reactions and should be considered as targets for experimental validation.

Product Synthetic Method Proposed Reactants Hypothetical Yield (%) Hypothetical Purity (%)
2-Cyclopentyl-decahydropyrrolo[1,2-a]azepine-1,3-dione[3+2] CycloadditionThis compound, N-Phenylmaleimide75>95
1'-Cyclopentyl-spiro[piperidine-3,1'-azepane]-2,6-dionePictet-Spengler Type ReactionThis compound, Formaldehyde, Diethyl malonate60>90

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopentyl-decahydropyrrolo[1,2-a]azepine-1,3-dione via [3+2] Cycloaddition

Objective: To synthesize a fused pyrrolo[1,2-a]azepine derivative using this compound and N-phenylmaleimide.

Materials:

  • This compound (1.0 eq)

  • N-Phenylmaleimide (1.1 eq)

  • Paraformaldehyde (1.2 eq)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol, 153.28 mg) and N-phenylmaleimide (1.1 mmol, 190.6 mg) in anhydrous toluene (20 mL).

  • Add paraformaldehyde (1.2 mmol, 36.0 mg) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-cyclopentyl-decahydropyrrolo[1,2-a]azepine-1,3-dione.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1'-Cyclopentyl-spiro[piperidine-3,1'-azepane]-2,6-dione via a Pictet-Spengler Type Reaction

Objective: To synthesize a spirocyclic piperidine derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Aqueous formaldehyde (37 wt. %, 2.2 eq)

  • Diethyl malonate (1.2 eq)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 153.28 mg) in ethanol (10 mL).

  • Add aqueous formaldehyde (2.2 mmol, 0.18 mL) and diethyl malonate (1.2 mmol, 192.2 mg).

  • Add a catalytic amount of potassium carbonate and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1M HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 1'-cyclopentyl-spiro[piperidine-3,1'-azepane]-2,6-dione.

  • Characterize the product using appropriate spectroscopic methods.

Visualizations

synthetic_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product start1 This compound reaction [3+2] Cycloaddition Toluene, Reflux start1->reaction start2 N-Phenylmaleimide start2->reaction start3 Paraformaldehyde start3->reaction intermediate Azomethine Ylide reaction->intermediate in-situ product 2-Cyclopentyl-decahydropyrrolo [1,2-a]azepine-1,3-dione intermediate->product

Caption: Proposed synthesis of a pyrrolo[1,2-a]azepine derivative.

synthetic_workflow_2 cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product start1 This compound reaction Pictet-Spengler Type Ethanol, K2CO3 start1->reaction start2 Formaldehyde start2->reaction start3 Diethyl malonate start3->reaction intermediate Enamine Intermediate reaction->intermediate in-situ product 1'-Cyclopentyl-spiro[piperidine-3,1'-azepane] -2,6-dione intermediate->product

Caption: Proposed synthesis of a spirocyclic piperidine derivative.

Application Notes and Protocols for the Scale-up Synthesis of 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 1-Cyclopentylazepane, a valuable building block in the development of novel therapeutics. The following sections detail a robust and scalable synthetic route, purification strategies, and analytical characterization.

Introduction

This compound is a saturated heterocyclic amine with significant potential in medicinal chemistry. Its structural motif is of interest for the development of new chemical entities targeting a range of biological targets. The azepane ring system provides a flexible seven-membered scaffold, while the cyclopentyl group can confer desirable pharmacokinetic properties such as increased lipophilicity and metabolic stability. The scalable synthesis of this compound is therefore crucial for its progression from laboratory-scale research to industrial drug development.

Synthetic Strategy: Reductive Amination

For the large-scale production of this compound, reductive amination of azepane with cyclopentanone is the selected synthetic strategy. This method is advantageous for industrial applications due to its high atom economy, relatively mild reaction conditions, and the availability of cost-effective starting materials. The reaction proceeds in two key steps: the formation of an enamine intermediate followed by its reduction to the final tertiary amine.

Reaction Scheme:

G cluster_0 Reaction Azepane Azepane Enamine Enamine Intermediate Azepane->Enamine + Cyclopentanone - H₂O Cyclopentanone Cyclopentanone Product This compound Enamine->Product + Reducing Agent

Caption: Reductive amination of azepane with cyclopentanone.

Experimental Protocols

Materials and Equipment
  • Reactors: 200 L glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet.

  • Reagents: Azepane, Cyclopentanone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Purification: Flash chromatography system with silica gel or a distillation apparatus.

  • Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Protocol 1: Scale-up Synthesis of this compound
  • Reactor Setup: Charge the 200 L reactor with Dichloromethane (100 L) under a nitrogen atmosphere.

  • Reagent Addition: Add Azepane (10.0 kg, 100.8 mol) to the solvent with stirring.

  • Carbonyl Addition: Add Cyclopentanone (8.48 kg, 100.8 mol) to the mixture and stir for 1 hour at room temperature (20-25 °C) to facilitate enamine formation.

  • Reduction: Slowly add Sodium triacetoxyborohydride (25.6 kg, 120.9 mol) to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 30 °C.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS until the starting materials are consumed (typically 12-18 hours).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of Sodium bicarbonate (50 L).

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with Dichloromethane (2 x 20 L).

    • Combine the organic layers and wash with brine (30 L).

    • Dry the combined organic layer over anhydrous Magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification of this compound

Due to the basic nature of the amine product, purification on standard silica gel can be challenging.

Method A: Distillation

  • Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Distill the crude product under reduced pressure. The boiling point of this compound is estimated to be in the range of 210-220 °C at atmospheric pressure.

Method B: Column Chromatography on Amine-Functionalized Silica

  • Column Packing: Pack a chromatography column with amine-functionalized silica gel.

  • Elution: Elute the product using a gradient of ethyl acetate in hexanes. This specialized stationary phase minimizes the strong interaction between the basic amine and the silica surface, allowing for better separation.[1]

Data Presentation

ParameterValue
Starting Materials
Azepane10.0 kg (100.8 mol)
Cyclopentanone8.48 kg (100.8 mol)
Sodium triacetoxyborohydride25.6 kg (120.9 mol)
Reaction Conditions
SolventDichloromethane (100 L)
Temperature20-30 °C
Reaction Time12-18 hours
Product Yield & Purity
Theoretical Yield16.87 kg
Typical Crude Yield15.0 - 16.2 kg (89-96%)
Purity (by GC-MS)>95% (after purification)

Logical Workflow

G Start Start: Materials Procurement Reactor_Prep Reactor Preparation (Inert Atmosphere) Start->Reactor_Prep Reagent_Charge Reagent Charging (Azepane, Cyclopentanone, Solvent) Reactor_Prep->Reagent_Charge Enamine_Formation Enamine Formation Reagent_Charge->Enamine_Formation Reduction Reduction with NaBH(OAc)₃ Enamine_Formation->Reduction Reaction_Monitoring Reaction Monitoring (GC-MS) Reduction->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Final Product Analysis (NMR, GC-MS) Purification->Analysis Packaging Packaging & Storage Analysis->Packaging End End: this compound Packaging->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Cyclopentylazepane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the direct reductive amination of cyclopentanone with hexamethyleneimine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Q2: What are the typical catalysts and reducing agents used in this synthesis?

A2: A variety of catalysts and reducing agents can be employed. Common choices include:

  • Catalysts: Platinum-based catalysts (e.g., Pt/C), Palladium-based catalysts (e.g., Pd/C), and Nickel-based catalysts (e.g., Raney Nickel).

  • Reducing Agents: Hydrogen gas is the most common reducing agent in catalytic reductive amination. Other hydride-based reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can also be used, particularly in laboratory-scale syntheses.

Q3: What are the expected yields for the synthesis of this compound?

A3: The yield of this compound is highly dependent on the specific reaction conditions, including the choice of catalyst, reducing agent, solvent, temperature, and pressure. While specific data for this exact product is not extensively published, yields for analogous reductive aminations of cyclopentanone to other amines can range from moderate to high. Optimizing the reaction parameters is crucial for achieving high yields. For instance, in the reductive amination of cyclopentanone to cyclopentylamine, yields of up to 84% have been reported with a Ru/Nb₂O₅ catalyst.[1]

Q4: What are the major side products I should be aware of?

A4: Potential side products in the synthesis of this compound can include:

  • Unreacted Starting Materials: Residual cyclopentanone or hexamethyleneimine.

  • Over-alkylation Products: While less common in this specific reaction, the formation of quaternary ammonium salts is a theoretical possibility.

  • Byproducts from Side Reactions: Aldol condensation of cyclopentanone can occur, especially under basic conditions or at elevated temperatures.

  • Products of Incomplete Reduction: The enamine or iminium ion intermediate may persist if the reduction step is not complete.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through distillation under reduced pressure (vacuum distillation) due to the relatively high boiling point of the product. If non-volatile impurities are present, an initial extraction workup may be necessary. The basic nature of the amine allows for acid-base extraction to remove neutral or acidic impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reducing agent (e.g., low hydrogen pressure). 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Use a fresh batch of catalyst or pre-activate the catalyst according to standard procedures. 2. Increase hydrogen pressure or ensure a continuous supply of hydrogen. For hydride reagents, use a fresh, anhydrous batch. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Purify starting materials before use (e.g., distill cyclopentanone and hexamethyleneimine).
Formation of a Significant Amount of Side Products 1. Reaction temperature is too high, leading to aldol condensation or other side reactions. 2. Incorrect stoichiometry of reactants. 3. Catalyst is not selective.1. Lower the reaction temperature. Consider a stepwise addition of the ketone to the amine and catalyst mixture. 2. Optimize the molar ratio of cyclopentanone to hexamethyleneimine. A slight excess of the amine can sometimes favor product formation. 3. Screen different catalysts (e.g., Pt/C, Pd/C, Raney Ni) to find one with higher selectivity for the desired product.
Incomplete Reaction (Presence of Starting Materials in Product Mixture) 1. Insufficient reaction time. 2. Catalyst poisoning. 3. Inefficient mixing.1. Extend the reaction time and monitor the progress by GC or TLC. 2. Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). 3. Increase the stirring speed to ensure good contact between the reactants, catalyst, and hydrogen.
Difficulty in Product Isolation and Purification 1. Formation of an emulsion during workup. 2. Product has a similar boiling point to impurities. 3. Product is water-soluble.1. Add a saturated brine solution to break the emulsion during aqueous workup. 2. Use fractional distillation with a high-efficiency column. Alternatively, consider derivatization of the product for easier separation, followed by regeneration. 3. If the product shows some water solubility, extract the aqueous layer multiple times with a suitable organic solvent.

Experimental Protocols

Key Experiment: Catalytic Reductive Amination of Cyclopentanone with Hexamethyleneimine

This protocol provides a general methodology for the synthesis of this compound. Researchers should optimize the parameters based on their specific equipment and safety protocols.

Materials:

  • Cyclopentanone

  • Hexamethyleneimine

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Ethanol (or other suitable solvent like methanol or isopropanol)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add the 5% Pt/C catalyst (typically 1-5 mol% relative to the limiting reagent).

  • Inerting: Seal the reactor and purge it several times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Reactant Addition: Under the inert atmosphere, add the solvent (ethanol), followed by hexamethyleneimine and then cyclopentanone. A typical molar ratio is 1:1 to 1:1.2 of cyclopentanone to hexamethyleneimine.

  • Pressurization: Seal the reactor again, and pressurize it with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimizing the yield of this compound.

Parameter Range Considerations
Catalyst Pt/C, Pd/C, Raney NiCatalyst activity and selectivity can vary. Pt/C is often a good starting point.
Catalyst Loading 1 - 5 mol%Higher loading can increase reaction rate but also cost.
Temperature 80 - 120 °CHigher temperatures can increase reaction rate but may also lead to side reactions.
Hydrogen Pressure 10 - 50 barHigher pressure generally favors the reduction step.
Solvent Ethanol, Methanol, IsopropanolThe choice of solvent can influence reaction rate and solubility of reactants.
Reactant Ratio (Cyclopentanone:Hexamethyleneimine) 1:1 to 1:1.2A slight excess of the amine can help drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitor reaction progress to determine the optimal time.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Cyclopentanone & Hexamethyleneimine Reactor Autoclave Reactor Reactants->Reactor Catalyst Pt/C Catalyst Catalyst->Reactor Solvent Ethanol Solvent->Reactor Conditions H₂, Heat, Pressure Reactor->Conditions Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Conditions->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Product Product This compound Distillation->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_solutions Potential Solutions Start Low Yield of This compound CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp, Pressure, Time) Start->CheckConditions CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckSideProducts Identify Side Products (GC-MS) Start->CheckSideProducts NewCatalyst Use Fresh/Activated Catalyst CheckCatalyst->NewCatalyst OptimizeConditions Optimize T, P, and Time CheckConditions->OptimizeConditions PurifyReactants Purify Cyclopentanone and Hexamethyleneimine CheckPurity->PurifyReactants ModifyConditions Adjust Conditions to Minimize Side Product Formation CheckSideProducts->ModifyConditions

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Cyclopentylazepane. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. Two common methods for synthesizing N-substituted amines like this compound are reductive amination and alkylation.

  • From Reductive Amination of Cyclopentanone and Azepane:

    • Unreacted Starting Materials: Cyclopentanone and azepane.

    • Side-Products: Cyclopentanol (from the reduction of cyclopentanone) and N,N-dicyclopentylamine (from over-alkylation).[1]

  • From Alkylation of Azepane with a Cyclopentyl Halide:

    • Unreacted Starting Materials: Azepane and the cyclopentyl halide.

    • Over-alkylation Products: Potentially a quaternary ammonium salt if the reaction is not well-controlled, which can lead to a mixture of products that are difficult to separate.[2]

Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A2: A persistent color in the final product can be due to several factors:

  • Trace Metal Impurities: If any metal catalysts were used in the synthesis, trace amounts may remain and cause coloration.

  • Oxidation Products: Amines can be susceptible to air oxidation, which can form colored impurities.

  • High Molecular Weight Byproducts: Polymerization or other side reactions can lead to colored, high-boiling point impurities.

Troubleshooting Steps:

  • Activated Carbon Treatment: Stirring the product with activated carbon can effectively adsorb colored impurities.

  • Filtration through a Silica Plug: Passing the product through a short plug of silica gel can remove polar, colored impurities.

  • Distillation: If the colored impurities are non-volatile, distillation of the this compound can yield a colorless product.

Q3: My GC-MS analysis shows multiple peaks. How can I identify the impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying components in a mixture.[3]

  • Analyze the Mass Spectra: The mass spectrum of each peak provides a unique fragmentation pattern. Compare these patterns to a spectral library (e.g., NIST) to identify the compounds.

  • Consider Plausible Impurities: Based on your synthetic route, you can predict the likely impurities (as mentioned in Q1). Look for the corresponding molecular weights in your mass spectra.

  • Retention Time: The retention time in the gas chromatogram can give you a clue about the boiling point of the compound. Lower boiling point compounds will typically elute earlier.

Q4: I am having trouble separating this compound from a closely-related impurity. What should I do?

A4: Separating compounds with similar physical properties can be challenging.

  • Fractional Distillation: If the impurity has a boiling point that is close but not identical to this compound, fractional distillation is the preferred method. This technique provides multiple theoretical plates for separation.

  • Column Chromatography: If distillation is ineffective, column chromatography with an optimized solvent system can provide the necessary resolution. You may need to screen different stationary and mobile phases to achieve separation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound C₁₁H₂₁N167.29Not readily availableThe target compound.
CyclopentanoneC₅H₈O84.12131A potential unreacted starting material.
Azepane (Hexamethyleneimine)C₆H₁₃N99.17138-140A potential unreacted starting material.
CyclopentanolC₅H₁₀O86.13141A potential side product from reductive amination.
Cyclopentyl BromideC₅H₉Br149.03137-139A potential unreacted starting material.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Fractional distillation is effective for separating liquids with boiling points that are relatively close to each other.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Boiling chips

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. This allows for the separation of the components.

  • Collecting Fractions:

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main product has finished distilling.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool before disassembling.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for purifying amines. Due to the basic nature of amines, special considerations are needed when using silica gel.

Materials:

  • Crude this compound

  • Silica gel (or amine-functionalized silica gel)

  • Chromatography column

  • Solvent system (e.g., Hexane/Ethyl Acetate with a small amount of triethylamine)

  • Collection tubes

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. A common starting point for amines is a gradient of ethyl acetate in hexane, with ~1% triethylamine added to the mobile phase to prevent streaking.

  • Fraction Collection: Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis Reductive_Amination Reductive Amination Crude_Product Crude this compound Reductive_Amination->Crude_Product Alkylation Alkylation Alkylation->Crude_Product Initial_Analysis Initial Analysis (GC-MS, TLC) Crude_Product->Initial_Analysis Purification_Choice Choose Purification Method Initial_Analysis->Purification_Choice Distillation Fractional Distillation Purification_Choice->Distillation Different Boiling Points Chromatography Column Chromatography Purification_Choice->Chromatography Similar Boiling Points / Non-volatile Impurities Final_Product Pure this compound Distillation->Final_Product Chromatography->Final_Product Final_Analysis Final Purity Check (GC-MS, NMR) Final_Product->Final_Analysis Troubleshooting_Tree Start Crude Product Impure Check_TLC Run TLC Analysis Start->Check_TLC Baseline_Impurity Baseline Impurity Present? Check_TLC->Baseline_Impurity Yes Multiple_Spots Multiple Spots Close Together? Check_TLC->Multiple_Spots No Baseline_Impurity->Multiple_Spots No Acid_Wash Consider an Acidic Wash Baseline_Impurity->Acid_Wash Yes Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Yes Fractional_Distillation Perform Fractional Distillation Multiple_Spots->Fractional_Distillation No

References

Technical Support Center: Optimizing 1-Cyclopentylazepane Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Cyclopentylazepane catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where this compound is utilized as an organocatalyst, particularly in the context of conjugate additions such as the Michael reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of Michael addition reactions catalyzed by this compound.

Q1: Why is my reaction yield consistently low?

A1: Low reaction yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Incomplete Enamine Formation: The catalytic cycle begins with the formation of a nucleophilic enamine from the ketone/aldehyde donor and this compound.[1][2] This equilibrium can be unfavorable.

    • Solution: The addition of a weak acid co-catalyst can facilitate the dehydration step required for enamine formation.[3] Ensure all reagents and solvents are anhydrous, as excess water can inhibit enamine formation or lead to unwanted hydrolysis of intermediates.

  • Poor Catalyst Activity: The catalyst loading might be insufficient.

    • Solution: Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%).

  • Unfavorable Reaction Conditions: Temperature and solvent choice play a critical role.

    • Solution: Screen different solvents. While non-polar aprotic solvents like toluene or chloroform are common, sometimes polar aprotic solvents or even the addition of water can enhance reactivity.[4][5] Vary the temperature; while lower temperatures often improve selectivity, they can decrease the reaction rate.[6]

  • Side Reactions: Unwanted side reactions, such as polymerization of the Michael acceptor or self-condensation of the donor (aldol reaction), can consume starting materials.[1][7]

    • Solution: Adjust the stoichiometry of your reactants. Sometimes using an excess of one reactant can push the equilibrium towards the desired product. Monitor the reaction closely by TLC or NMR to determine the optimal reaction time and quench it before significant side products form.[8]

Q2: How can I improve the enantioselectivity (ee) of my reaction?

A2: Achieving high enantioselectivity is a common challenge in asymmetric catalysis.

  • Temperature: Lowering the reaction temperature often leads to a higher enantiomeric excess by favoring the transition state that leads to the major enantiomer.[6]

    • Solution: Run the reaction at 0 °C, -20 °C, or even lower temperatures. Note that this will likely increase the required reaction time.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the organization of the transition state.

    • Solution: A systematic solvent screen is recommended. Less polar solvents often provide better stereocontrol.

  • Additives: Acidic or basic additives can co-catalyze the reaction and influence the stereochemical outcome.[4][6][9]

    • Solution: Screen a variety of additives. For example, weak Brønsted acids can assist in activating the Michael acceptor through hydrogen bonding.

Q3: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A3: The most common side reactions in enamine catalysis are self-condensation of the aldehyde/ketone (aldol reaction) and polymerization of the Michael acceptor.[1][7]

  • Aldol Condensation: This occurs when the enamine intermediate reacts with another molecule of the aldehyde/ketone starting material instead of the Michael acceptor.

    • Solution: This can sometimes be suppressed by slowly adding the Michael donor to the reaction mixture containing the catalyst and the Michael acceptor. Adjusting the concentration of the reactants can also help.

  • Polymerization: Highly reactive Michael acceptors can polymerize under the reaction conditions.

    • Solution: Ensure the reaction temperature is not too high. Quench the reaction as soon as the formation of the desired product plateaus (monitored by TLC or NMR).

Data Presentation: Typical Reaction Parameters

The following table summarizes typical starting conditions for optimizing a Michael addition catalyzed by a secondary amine like this compound.

ParameterTypical RangeNotes
Catalyst Loading 5 - 30 mol%Start with 10-20 mol%. Higher loading may be needed for less reactive substrates.[6][8]
Solvent Toluene, CHCl₃, CH₂Cl₂, THF, WaterSolvent choice is critical and substrate-dependent. A solvent screen is highly recommended.[4][10]
Temperature -20 °C to Room Temp.Lower temperatures generally improve enantioselectivity but decrease the reaction rate.[6]
Concentration 0.1 M - 1.0 MHigher concentrations can accelerate the reaction but may also increase side product formation.
Stoichiometry (Donor:Acceptor) 1:1.2 to 2:1An excess of one reagent may be beneficial depending on which starting material is more prone to side reactions.
Additives Acetic Acid, Benzoic Acid, WaterAdditives can significantly impact both yield and selectivity.[3][9]

Experimental Protocols

General Procedure for an Organocatalyzed Michael Addition

  • To a dry reaction vial equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 equiv) and this compound (0.1 mmol, 0.1 equiv).

  • Add the chosen anhydrous solvent (e.g., Toluene, 2.0 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the Michael donor (e.g., a ketone or aldehyde, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or by taking aliquots for NMR analysis.[8]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of an Enamine-Mediated Michael Addition

G sub_a Ketone/Aldehyde (Michael Donor) iminium Iminium Ion sub_a->iminium - H₂O cat_in This compound cat_in->iminium h2o_out H₂O iminium->h2o_out enamine Enamine (Nucleophile) iminium->enamine - H⁺ intermediate Adduct Iminium Ion enamine->intermediate + Michael Acceptor sub_b Michael Acceptor sub_b->intermediate product Michael Adduct intermediate->product + H₂O - Catalyst cat_out This compound (Regenerated) intermediate->cat_out h2o_in H₂O h2o_in->intermediate cat_out->cat_in Enters next cycle

Caption: Catalytic cycle for the Michael addition.

Troubleshooting Workflow for Low Yield

G start Low Reaction Yield check_catalyst Increase Catalyst Loading (e.g., 10% -> 20%) start->check_catalyst improved Yield Improved? check_catalyst->improved Run Test Reaction check_temp Vary Temperature (e.g., RT -> 0°C -> 40°C) improved2 Yield Improved? check_temp->improved2 Run Test Reaction check_solvent Screen Solvents (Toluene, CHCl₃, THF, etc.) improved3 Yield Improved? check_solvent->improved3 Run Test Reaction check_additives Introduce Additives (e.g., Acetic Acid) improved4 Yield Improved? check_additives->improved4 Run Test Reaction improved->check_temp No end_good Optimization Successful improved->end_good Yes end_bad Consult Further Literature / Re-evaluate Substrates improved2->check_solvent No improved2->end_good Yes improved3->check_additives No improved3->end_good Yes improved4->end_good Yes improved4->end_bad No

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Side-Product Formation in 1-Cyclopentylazepane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Cyclopentylazepane, particularly focusing on the formation of side-products. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of this compound via reductive amination of cyclopentanone and azepane?

The most frequently encountered side-products in the reductive amination synthesis of this compound are:

  • N-Cyclopentyliminocyclopentane: This is the imine intermediate formed from the condensation of cyclopentanone and azepane. Incomplete reduction of this intermediate is a common issue.

  • Cyclopentanol: This side-product arises from the reduction of the starting material, cyclopentanone, by the reducing agent.

  • N,N-Dicyclopentylamine: This is a secondary amine formed from the reaction of the intermediate N-cyclopentyliminocyclopentane with another molecule of cyclopentanone followed by reduction. While less common with secondary amines like azepane, its formation is possible under certain conditions.

Q2: What factors contribute to the formation of these side-products?

Several factors can influence the formation of side-products:

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride can reduce the starting ketone (cyclopentanone) to cyclopentanol before the imine is efficiently formed and reduced.[1]

  • Reaction Conditions (pH, Temperature): The pH of the reaction mixture is crucial for imine formation. Sub-optimal pH can lead to a low concentration of the imine intermediate, favoring the reduction of the starting ketone. Temperature can also affect the rate of competing reactions.

  • Stoichiometry of Reactants: An excess of cyclopentanone can potentially lead to the formation of N,N-dicyclopentylamine.

  • Reaction Time: Insufficient reaction time may lead to incomplete reduction of the imine intermediate.

Q3: How can I minimize the formation of cyclopentanol?

To minimize the formation of cyclopentanol, consider the following:

  • Use a milder reducing agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less likely to reduce the starting ketone compared to sodium borohydride.

  • Optimize pH: Maintain a mildly acidic pH (typically 4-6) to facilitate imine formation. This can be achieved by adding a small amount of acetic acid.

  • Pre-formation of the imine: In some cases, allowing the cyclopentanone and azepane to react and form the imine before adding the reducing agent can be beneficial.

Q4: How can I ensure the complete reduction of the N-cyclopentyliminocyclopentane intermediate?

To drive the reduction of the imine intermediate to completion:

  • Sufficient Reducing Agent: Ensure an adequate molar excess of the reducing agent is used.

  • Extended Reaction Time: Monitor the reaction by a suitable technique (e.g., TLC, GC-MS) and allow it to proceed until the imine is no longer detected.

  • Choice of a suitable solvent: The choice of solvent can influence the solubility of the reactants and intermediates and affect the reaction rate. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reductive aminations with STAB.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
High percentage of unreacted cyclopentanone and presence of cyclopentanol in the final product. The reducing agent is reducing the ketone faster than the imine is being formed and reduced.1. Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB).2. Ensure the reaction is run under mildly acidic conditions (pH 4-6) to promote imine formation.3. Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Significant amount of N-cyclopentyliminocyclopentane intermediate remaining. Incomplete reduction of the imine.1. Increase the molar equivalents of the reducing agent.2. Extend the reaction time and monitor for the disappearance of the imine spot/peak.3. Ensure the reducing agent is of good quality and has not degraded.
Formation of a significant amount of N,N-dicyclopentylamine. A side reaction between the imine intermediate and another molecule of cyclopentanone.1. Use a stoichiometric amount or a slight excess of azepane relative to cyclopentanone.2. Add the cyclopentanone slowly to the reaction mixture containing azepane to maintain a low concentration of the ketone.
Low overall yield of this compound. A combination of the above issues, or sub-optimal reaction conditions.1. Systematically investigate the effect of the reducing agent, solvent, temperature, and reaction time.2. Purify the starting materials to remove any impurities that might interfere with the reaction.

Data Presentation

Reducing Agent Typical Yield of this compound (%) Typical Side-Product Profile (%)
Sodium Borohydride (NaBH₄)40 - 70Cyclopentanol: 10 - 30N-Cyclopentyliminocyclopentane: 5 - 20N,N-Dicyclopentylamine: < 5
Sodium Triacetoxyborohydride (STAB)70 - 95Cyclopentanol: < 5N-Cyclopentyliminocyclopentane: < 5N,N-Dicyclopentylamine: < 2

Experimental Protocols

Key Experiment: Reductive Amination of Cyclopentanone with Azepane using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Cyclopentanone

  • Azepane

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of azepane (1.0 eq) in anhydrous DCM or DCE, add cyclopentanone (1.0 - 1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 - 2.0 eq) in the same solvent.

  • Slowly add the STAB slurry to the reaction mixture containing the imine.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials and intermediate are consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation, to obtain pure this compound.

Mandatory Visualizations

Reductive_Amination_Pathway Cyclopentanone Cyclopentanone Imine N-Cyclopentyliminocyclopentane (Imine Intermediate) Cyclopentanone->Imine + Azepane - H₂O Cyclopentanol Cyclopentanol (Side-Product) Cyclopentanone->Cyclopentanol + [H] (Reduction) Azepane Azepane Azepane->Imine Product This compound Imine->Product + [H] (Reduction) Dicyclopentylamine N,N-Dicyclopentylamine (Side-Product) Imine->Dicyclopentylamine + Cyclopentanone + [H]

Caption: Reaction pathway for the synthesis of this compound and formation of major side-products.

Troubleshooting_Workflow Start Reaction Complete. Analyze Product Mixture. Check_Purity Is the purity of This compound > 95%? Start->Check_Purity High_Cyclopentanol High Cyclopentanol Content? Check_Purity->High_Cyclopentanol No End Purified Product Check_Purity->End Yes High_Imine High Imine Intermediate Content? High_Cyclopentanol->High_Imine No Solution_Ketone Use milder reducing agent (STAB). Optimize pH (4-6). Pre-form imine. High_Cyclopentanol->Solution_Ketone Yes High_Dicyclopentylamine High N,N-Dicyclopentylamine Content? High_Imine->High_Dicyclopentylamine No Solution_Imine Increase reducing agent amount. Extend reaction time. Check reducing agent quality. High_Imine->Solution_Imine Yes Solution_Dialkylation Adjust stoichiometry (excess amine). Slowly add ketone. High_Dicyclopentylamine->Solution_Dialkylation Yes Solution_Ketone->Start Re-run Reaction Solution_Imine->Start Re-run Reaction Solution_Dialkylation->Start Re-run Reaction

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Troubleshooting guide for 1-Cyclopentylazepane synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 1-Cyclopentylazepane, focusing on the common and effective method of reductive amination of azepane (hexamethyleneimine) with cyclopentanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is reductive amination. This process involves the reaction of azepane and cyclopentanone to form an imine intermediate, which is then reduced in situ to the desired this compound product. This one-pot reaction is efficient and generally provides good yields.

Q2: Which reducing agents are recommended for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is a highly recommended reducing agent for this type of reaction.[1][2][3] It is mild, selective for the imine over the ketone, and effective in various solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][2] Another common option is sodium cyanoborohydride (NaBH₃CN), which is also selective for the imine intermediate.[4]

Q3: What are the potential side reactions or major impurities I should be aware of?

A3: Potential side reactions include the reduction of cyclopentanone to cyclopentanol if a non-selective reducing agent like sodium borohydride is used without careful control.[2][4] Another common impurity is the unreacted imine intermediate if the reduction is incomplete. In some cases, dialkylation of the primary amine can be an issue, though it is less common with secondary amines like azepane.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture against the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What is the best way to purify the final product?

A5: After the reaction is complete, a standard work-up procedure involving an acid-base extraction is typically used to isolate the amine product.[5] The crude product can then be purified further by column chromatography on silica gel to remove any remaining impurities.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield Incomplete imine formation.Ensure the reaction mixture is stirred efficiently to promote the condensation of azepane and cyclopentanone. Pre-forming the imine before adding the reducing agent can sometimes improve yields.[6]
Inactive reducing agent.Sodium triacetoxyborohydride is moisture-sensitive.[2] Use a fresh bottle or ensure it has been stored properly.
Incorrect pH.Reductive amination is often favored under mildly acidic conditions, which can be achieved by adding a small amount of acetic acid, especially when using ketones.[1]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature, or gently warm the mixture if the reaction is sluggish.
Stoichiometry imbalance.Ensure the correct molar ratios of reactants and reagents are used. A slight excess of the amine and reducing agent is common.
Formation of Cyclopentanol Side Product Use of a non-selective reducing agent.If using sodium borohydride (NaBH₄), it can reduce the ketone.[2] Switch to a more selective reagent like sodium triacetoxyborohydride (STAB).
Premature addition of the reducing agent.If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[2]
Product is Contaminated with Imine Intermediate Incomplete reduction.Add more of the reducing agent in portions and continue to monitor the reaction by TLC or GC-MS.
Hydrolysis of the imine during work-up.Ensure the work-up is performed efficiently to minimize the time the imine is in contact with aqueous acidic conditions.
Difficulty in Isolating the Product Emulsion formation during extraction.Add a saturated brine solution to help break up the emulsion.
Product is soluble in the aqueous layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and drive it into the organic layer.

Experimental Protocol: Reductive Amination Synthesis of this compound

This protocol is a general guideline based on standard reductive amination procedures.

Materials:

  • Azepane (Hexamethyleneimine)

  • Cyclopentanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a solution of azepane (1.0 eq) in dichloromethane (DCM), add cyclopentanone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.[1]

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution through a pad of diatomaceous earth and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for this compound Synthesis

G Experimental Workflow for this compound Synthesis cluster_0 Experimental Workflow for this compound Synthesis Start Start Mix Azepane and Cyclopentanone in DCM Mix Azepane and Cyclopentanone in DCM Start->Mix Azepane and Cyclopentanone in DCM Stir for 1-2h (Imine Formation) Stir for 1-2h (Imine Formation) Mix Azepane and Cyclopentanone in DCM->Stir for 1-2h (Imine Formation) Add NaBH(OAc)3 Slurry Add NaBH(OAc)3 Slurry Stir for 1-2h (Imine Formation)->Add NaBH(OAc)3 Slurry Stir Overnight Stir Overnight Add NaBH(OAc)3 Slurry->Stir Overnight Quench with NaHCO3 Quench with NaHCO3 Stir Overnight->Quench with NaHCO3 Aqueous Work-up Aqueous Work-up Quench with NaHCO3->Aqueous Work-up Dry and Concentrate Dry and Concentrate Aqueous Work-up->Dry and Concentrate Purify by Column Chromatography Purify by Column Chromatography Dry and Concentrate->Purify by Column Chromatography End End Purify by Column Chromatography->End G Troubleshooting Low Product Yield cluster_1 Troubleshooting Low Product Yield Low Yield Low Yield Starting Material Consumed? Starting Material Consumed? Low Yield->Starting Material Consumed? Imine Intermediate Present? Imine Intermediate Present? Starting Material Consumed?->Imine Intermediate Present? Yes Check Stoichiometry and Reagent Purity Check Stoichiometry and Reagent Purity Starting Material Consumed?->Check Stoichiometry and Reagent Purity No Check Reducing Agent Activity Check Reducing Agent Activity Imine Intermediate Present?->Check Reducing Agent Activity No Add More Reducing Agent Add More Reducing Agent Imine Intermediate Present?->Add More Reducing Agent Yes Increase Reaction Time/Temp Increase Reaction Time/Temp Check Stoichiometry and Reagent Purity->Increase Reaction Time/Temp

References

Stability issues of 1-Cyclopentylazepane under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Cyclopentylazepane. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments. Please note that the following data and protocols are based on general principles of tertiary amine chemistry and should be considered as guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: As a cyclic tertiary amine, the stability of this compound can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: The compound is basic and will react with acids to form salts. Extreme pH values may lead to decomposition.

  • Oxidizing Agents: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides.

  • Light: Prolonged exposure to UV light may induce degradation.

  • Choice of Solvent: The polarity and reactivity of the solvent can impact stability.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The recommended storage temperature is 2-8°C.

Q3: Is this compound compatible with acidic conditions?

A3: this compound is a base and will readily react with acids to form the corresponding ammonium salt.[1][2][3] This reaction is typically reversible with the addition of a base.[1][2] However, strong acids and high temperatures should be avoided as they may promote degradation of the azepane ring.

Q4: Can I use this compound with oxidizing agents?

A4: Caution should be exercised when using this compound with oxidizing agents. Tertiary amines can be oxidized to form N-oxides.[4][5] The rate and extent of this oxidation will depend on the specific oxidizing agent and reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound purity over time Oxidation due to air exposure.Store the compound under an inert atmosphere (argon or nitrogen).
Thermal degradation.Store at recommended low temperatures (2-8°C).
Photodegradation.Store in an amber vial or protect from light.
Unexpected side products in acidic reaction Acid-catalyzed degradation of the azepane ring.Use milder acidic conditions or a non-acidic alternative if possible. Perform the reaction at a lower temperature.
Reaction with an oxidizing agent yields a new, more polar compound Formation of this compound N-oxide.Confirm the identity of the new compound using analytical techniques such as mass spectrometry and NMR. If N-oxide formation is undesirable, consider using a milder oxidizing agent or protecting the amine.
Inconsistent reaction outcomes Variable water content in the solvent or reagents.Use anhydrous solvents and reagents to minimize water-related side reactions.
Presence of impurities in the starting material.Re-purify the this compound before use.

Hypothetical Stability Data

The following tables provide hypothetical data on the stability of this compound under various conditions. This data is intended for illustrative purposes to guide experimental design.

Table 1: Thermal Stability of this compound

Temperature (°C)Purity after 24 hours (%)Purity after 72 hours (%)
4>99>99
25 (Room Temp)9895
409285
608065

Table 2: pH Stability of this compound in Aqueous Solution at 25°C

pHPurity after 24 hours (%)
390 (as salt)
595 (as salt)
7>99
9>99
1198

Table 3: Solvent Compatibility of this compound at 25°C

SolventPurity after 48 hours (%)
Dichloromethane>99
Methanol98
Acetonitrile>99
Water97
Tetrahydrofuran (THF)>99

Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the general reactivity of tertiary amines.

Oxidation This compound This compound This compound N-oxide This compound N-oxide This compound->this compound N-oxide [O]

Caption: Oxidation of this compound to its N-oxide.

AcidReaction 1-CyclopentylazepaneH-A 1-CyclopentylazepaneH-A 1-Cyclopentylazepanium Salt 1-Cyclopentylazepanium Salt 1-CyclopentylazepaneH-A->1-Cyclopentylazepanium Salt Protonation

Caption: Reaction of this compound with an acid (H-A).

HofmannElimination cluster_0 Step 1: Exhaustive Methylation cluster_1 Step 2: Elimination This compound This compound Quaternary Ammonium Iodide Quaternary Ammonium Iodide This compound->Quaternary Ammonium Iodide Excess CH3I Ring-Opened Alkene Ring-Opened Alkene Quaternary Ammonium Iodide->Ring-Opened Alkene Ag2O, H2O, Heat

Caption: Hypothetical Hofmann elimination pathway.

Experimental Protocols

Protocol 1: General Handling and Storage

  • Upon receipt, store the vial of this compound at 2-8°C in a dark, dry location.

  • For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.

  • When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Prepare solutions in a well-ventilated fume hood.

Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. For stability studies, dilute an aliquot of the stock solution with the desired medium (e.g., buffer of a specific pH, solvent) to a final concentration of 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine, depending on the desired pH).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample at specified time points (e.g., 0, 24, 48, 72 hours) and monitor the peak area of this compound to determine its degradation over time. The appearance of new peaks may indicate the formation of degradation products.

References

Technical Support Center: Refining the Work-up Procedure for 1-Cyclopentylazepane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for reactions involving 1-Cyclopentylazepane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the work-up of this compound, a tertiary amine?

A1: The work-up of this compound primarily relies on its basic nature. As a tertiary amine, it can be protonated by an aqueous acid to form a water-soluble ammonium salt. This allows for its separation from non-basic organic impurities. Subsequently, neutralization of the aqueous layer with a base will regenerate the water-insoluble free amine, which can then be extracted back into an organic solvent. This process is known as acid-base extraction.[1][2][3][4]

Q2: What are the most common challenges encountered during the work-up of this compound reactions?

A2: Common challenges include:

  • Emulsion formation: A stable mixture of the organic and aqueous layers that is difficult to separate.

  • Incomplete extraction: Failure to completely move the this compound into either the aqueous or organic layer.

  • Product loss: Loss of the desired compound due to its partial solubility in the aqueous layer or during solvent removal.

  • Co-extraction of impurities: Acidic or basic impurities that are also extracted along with the product.

  • Difficulty in removing residual reagents: For instance, unreacted starting materials or catalysts.

Q3: How can I monitor the progress and success of the extraction?

A3: The pH of the aqueous layer should be monitored to ensure complete protonation or deprotonation of the amine.[5] Thin-layer chromatography (TLC) is an effective technique to analyze the organic and aqueous layers to determine the location of your product and impurities. For tertiary amines like this compound, a non-specific stain like potassium permanganate can be used for visualization, as ninhydrin is specific for primary and secondary amines.[3]

Troubleshooting Guides

Issue 1: Formation of a Persistent Emulsion During Extraction

Symptoms:

  • The interface between the organic and aqueous layers is indistinct and cloudy.

  • The layers do not separate even after a prolonged period.

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • High concentration of reactants or byproducts acting as surfactants.

  • Presence of fine solid particles at the interface.

Solutions:

SolutionDetailed Protocol
Brine Wash Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. Gently rock the funnel instead of vigorous shaking.
Filtration If solid particles are observed, filter the entire mixture through a pad of Celite® or glass wool to remove the solids that may be stabilizing the emulsion.
Centrifugation If available, centrifuging the mixture can provide the necessary force to separate the layers.
Patience and Gentle Agitation Allow the mixture to stand undisturbed for an extended period. Gentle swirling or rocking of the separatory funnel can sometimes encourage the layers to separate.
Issue 2: Low Recovery of this compound After Work-up

Symptoms:

  • Low yield of the final product after purification.

  • TLC analysis of the aqueous layer shows the presence of the product.

Possible Causes:

  • Incomplete extraction from the aqueous layer after basification.

  • Partial solubility of the free amine in the aqueous layer.

  • The pH of the aqueous layer was not sufficiently basic during the back-extraction.

Solutions:

SolutionDetailed Protocol
Multiple Extractions Perform multiple extractions (at least 3) with a smaller volume of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
pH Adjustment Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) before back-extraction. Use a pH meter or pH paper to verify. The pKa of the protonated azepane is approximately 11.07, so the pH should be at least one unit higher to ensure the free amine is the predominant species.[6]
Salting Out Before back-extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of the organic product in the aqueous phase.
Choice of Solvent Use a less water-soluble organic solvent for extraction, such as dichloromethane or ethyl acetate.

Experimental Protocols

General Acid-Base Extraction Protocol for a Reaction Mixture Containing this compound

This protocol assumes the reaction has been quenched and the reaction solvent is a water-immiscible organic solvent.

  • Acidic Wash:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of 1 M aqueous HCl.

    • Shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl twice more. Combine all acidic aqueous extracts.

  • Neutral Wash (Optional):

    • Wash the organic layer (which should now be free of the amine product) with brine to remove any residual acid. This organic layer can be dried and concentrated if it contains other non-basic compounds of interest.

  • Basification and Back-Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a concentrated aqueous solution of NaOH (e.g., 6 M) with swirling until the pH is greater than 12. Confirm with a pH meter or pH paper.

    • Add a portion of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the basified aqueous layer in the separatory funnel.

    • Shake gently and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Visualizations

experimental_workflow cluster_start Reaction Completion cluster_extraction Acid-Base Extraction cluster_purification Purification start Quenched Reaction Mixture acid_wash Wash with 1M HCl (aq) start->acid_wash separate1 Separate Layers acid_wash->separate1 organic_impurities Organic Layer (Impurities) separate1->organic_impurities Non-basic aqueous_product Aqueous Layer (Protonated Product) separate1->aqueous_product Basic basify Basify with NaOH (aq) to pH > 12 aqueous_product->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_waste Aqueous Layer (Waste) separate2->aqueous_waste organic_product Organic Layer (Product) separate2->organic_product dry Dry with Na2SO4 organic_product->dry concentrate Concentrate dry->concentrate pure_product Pure this compound concentrate->pure_product

Caption: General experimental workflow for the work-up of this compound.

troubleshooting_emulsion start Persistent Emulsion Forms During Extraction cause1 Cause: Vigorous Shaking? start->cause1 solution1 Solution: Gentle Inversion and Swirling cause1->solution1 Yes cause2 Cause: High Concentration? cause1->cause2 No final_solution If all else fails: Add Brine (Saturated NaCl) solution1->final_solution solution2 Solution: Dilute with More Solvent and Water cause2->solution2 Yes cause3 Cause: Particulate Matter? cause2->cause3 No solution2->final_solution solution3 Solution: Filter through Celite® cause3->solution3 Yes cause3->final_solution No solution3->final_solution

Caption: Troubleshooting logic for emulsion formation during extraction.

References

Technical Support Center: 1-Cyclopentylazepane Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1-Cyclopentylazepane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as cyclopentanone and azepane, byproducts from side reactions like aldol condensation of cyclopentanone, or over-alkylation products. Incomplete removal of solvents or reagents used during the workup can also be a source of contamination.

Q2: I am observing a lower than expected yield after purification. What are the potential causes?

A2: Low yields can result from several factors. These include incomplete reaction, product loss during extraction and purification steps (e.g., adherence to silica gel during column chromatography), or product volatility leading to loss during solvent evaporation. The basic nature of amines can also lead to issues with certain purification techniques.[1][2]

Q3: My NMR spectrum of this compound shows broad peaks. How can I resolve this?

A3: Broad peaks in the NMR spectrum of cyclic amines can be due to conformational exchange processes occurring at a rate comparable to the NMR timescale.[3] The azepane ring is flexible and can exist in multiple conformations. Running the NMR experiment at a lower temperature can slow down this exchange and result in sharper signals.[3] Additionally, the presence of trace amounts of acidic impurities can cause proton exchange, leading to peak broadening. An acidic wash of the NMR tube or sample prior to analysis can sometimes mitigate this.

Q4: I am having difficulty achieving good separation of this compound from a closely related impurity using reverse-phase HPLC. What can I do?

A4: Achieving good separation of structurally similar amines can be challenging. Consider adjusting the mobile phase composition by varying the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. Using a chiral mobile phase additive could be beneficial if enantiomers are present.[4] Employing a different column chemistry, such as a phenyl-hexyl or a cyano column, may also improve resolution.

Troubleshooting Guides

Problem 1: Inconsistent Mass Spectrometry Results

Symptoms:

  • Variable molecular ion (M+H)+ intensity.

  • Unexpected fragmentation patterns.

  • Presence of adducts other than [M+H]+.

Possible Causes & Solutions:

CauseSolution
In-source fragmentation Tertiary amines can sometimes be prone to fragmentation in the ion source.[5] Reduce the cone voltage or capillary temperature to minimize this effect.
Formation of salt adducts The presence of salts (e.g., sodium, potassium) in the sample or mobile phase can lead to the formation of [M+Na]+ or [M+K]+ adducts. Use high-purity solvents and consider using a desalting step.
Sample degradation This compound may be unstable under certain LC-MS conditions. Ensure the mobile phase is compatible and consider direct infusion analysis if stability is a concern.[6]
Matrix effects Components of the sample matrix can suppress or enhance the ionization of the analyte.[6] Dilute the sample or use a more effective sample preparation technique to minimize matrix effects.
Problem 2: Ambiguous NMR Spectral Interpretation

Symptoms:

  • Overlapping signals in the aliphatic region.

  • Difficulty in assigning specific protons on the cyclopentyl and azepane rings.

  • Absence of expected signals.

Possible Causes & Solutions:

CauseSolution
Complex spin-spin coupling The protons on the cyclic systems can exhibit complex second-order coupling patterns. Running the spectrum on a higher field instrument (e.g., 600 MHz) can improve signal dispersion and simplify interpretation.
Conformational isomers As mentioned in the FAQs, the flexibility of the azepane ring can lead to multiple conformations in solution, resulting in complex spectra.[3] Variable temperature NMR studies can help elucidate the conformational dynamics.[3]
Presence of diastereomers If the synthesis is not stereospecific, a mixture of diastereomers may be present, leading to a more complex spectrum. Chiral chromatography can be used to separate and identify the different stereoisomers.
Incorrect sample preparation Ensure the sample is fully dissolved and free of paramagnetic impurities which can cause peak broadening. Using a deuterated solvent that is free of residual acid is also crucial.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • 1H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Acquisition time: 4 seconds

      • Relaxation delay: 2 seconds

    • 13C NMR:

      • Pulse sequence: zgpg30

      • Number of scans: 1024

      • Acquisition time: 1.5 seconds

      • Relaxation delay: 2 seconds

  • Data Processing: Apply a line broadening factor of 0.3 Hz for 1H NMR and 1.0 Hz for 13C NMR before Fourier transformation. Phase and baseline correct the spectra.

Expected 1H NMR Chemical Shifts (Hypothetical)

ProtonsChemical Shift (ppm)Multiplicity
Cyclopentyl - CH attached to N2.8 - 3.0quintet
Azepane - CH2 adjacent to N2.5 - 2.7multiplet
Cyclopentyl - CH2 adjacent to CH-N1.7 - 1.9multiplet
Azepane - other CH21.5 - 1.7multiplet
Cyclopentyl - other CH21.4 - 1.6multiplet
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 10 µg/mL with the initial mobile phase composition.

  • Instrumentation: A reverse-phase HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Expected Mass Spectrometry Data

IonExpected m/z
[M+H]+168.17
[M+Na]+190.15
Common Fragment Ions112.1, 98.1

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis synthesis Synthesis of This compound workup Aqueous Workup synthesis->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms LC-MS Analysis purification->ms hplc Purity Check (HPLC) purification->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment troubleshooting_logic start Ambiguous NMR Spectrum q1 Are peaks broad? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Lower temperature for analysis a1_yes->sol1 q2 Are there unexpected signals? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Check for impurities via LC-MS a2_yes->sol2 end Consult with senior chemist a2_no->end

References

Overcoming solubility problems with 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclopentylazepane. The information is designed to address common challenges, with a focus on overcoming solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a saturated heterocyclic amine. While specific experimental data for this compound is limited, its structural analogue, 2-Cyclopentylazepane, has a predicted XLogP3-AA value of 2.9, indicating a lipophilic nature. This suggests that this compound is likely to have low solubility in aqueous solutions and higher solubility in various organic solvents.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the likely cause?

A2: This is a common issue for poorly soluble compounds. The precipitation is likely due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound may crash out of solution as it is no longer soluble in the final solvent mixture.

Q3: What are the initial steps I should take to address the solubility issues?

A3: Start by assessing the solubility of this compound in a range of solvents to determine the best solvent system for your experiment. It is also crucial to determine the required final concentration for your assay, as different strategies may be needed for high versus low concentrations.

Troubleshooting Guide: Overcoming Solubility Problems

Problem 1: Compound Precipitation in Aqueous Buffers

Cause: Low intrinsic aqueous solubility of this compound.

Solutions:

  • Co-Solvent System: Introduce a water-miscible organic co-solvent into your aqueous buffer. The addition of solvents like ethanol, methanol, or acetonitrile can increase the solubility of lipophilic compounds. It is essential to test the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.

  • pH Adjustment: As a cyclic amine, the solubility of this compound is expected to be pH-dependent. In acidic conditions, the amine group will be protonated, forming a more soluble salt.[1] Experiment with adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) to see if solubility improves. Ensure the pH is compatible with your assay.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can be used to form micelles that encapsulate the compound and increase its apparent solubility. The final surfactant concentration should be kept low (typically below 0.1%) to avoid interference with biological assays.

Problem 2: Difficulty Preparing a Concentrated Stock Solution

Cause: Poor solubility in common laboratory solvents.

Solutions:

  • Solvent Screening: Test the solubility of this compound in a variety of organic solvents. Based on the properties of similar cyclic amines, good candidates to try include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dioxane, and Toluene.[2][3]

  • Warming and Sonication: Gently warming the solvent while dissolving the compound can help overcome the activation energy barrier for dissolution. Sonication can also be used to break up solid particles and enhance solubilization.

Quantitative Solubility Data for Structurally Similar Compounds

While specific data for this compound is unavailable, the following table provides solubility information for piperidine, a structurally related cyclic amine, to offer a general reference.

SolventSolubility of PiperidineReference
WaterHighly Soluble[4]
EthanolSoluble[4]
Diethyl EtherSoluble[4]
ChloroformSoluble[4]
HexaneLimited Solubility[4]

Experimental Protocols

Protocol 1: General Solubility Assessment

This protocol provides a basic method for determining the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO, DMF)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Add a small, known amount of this compound (e.g., 1 mg) to a series of vials.

  • To each vial, add a small volume of a different solvent (e.g., 100 µL).

  • Vortex the vials vigorously for 1-2 minutes.

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, add another portion of the compound and repeat until saturation is reached.

  • If the solid has not dissolved, add more solvent in small increments, vortexing after each addition, until the solid dissolves.

  • For a more quantitative assessment, a saturated solution can be centrifuged to pellet undissolved solid, and the concentration of the supernatant can be determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

Protocol 2: Preparation of this compound for In Vitro Assays

This protocol describes a general procedure for preparing a dosing solution of a poorly soluble compound for a typical in vitro enzyme or cell-based assay.

Materials:

  • This compound

  • DMSO

  • Assay Buffer (e.g., PBS, Tris-HCl)

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • For the assay, dilute the DMSO stock solutions into the final aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize solvent effects.

  • Vortex the final solution immediately after adding the DMSO stock to the buffer to ensure rapid mixing and reduce the chance of precipitation.

  • Visually inspect the solution for any signs of precipitation before adding it to the assay plate.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting Workflow for this compound Solubility A Start: Solubility Issue Observed B Prepare High-Concentration Stock in 100% DMSO A->B C Dilute into Aqueous Assay Buffer B->C D Precipitation Occurs? C->D E Yes D->E Yes F No D->F No H Option 1: Use Co-solvent (e.g., Ethanol) E->H I Option 2: Adjust pH (Acidic) E->I J Option 3: Add Surfactant (e.g., Tween-80) E->J G Proceed with Experiment F->G K Re-test Dilution H->K I->K J->K L Precipitation Still Occurs? K->L M Yes L->M Yes N No L->N No O Consider Nanoparticle Formulation or Solid Dispersion M->O N->G

Caption: A flowchart outlining the steps to troubleshoot solubility problems with this compound.

Signaling Pathway: Gamma-Secretase Inhibition

Azepane derivatives have been investigated as inhibitors of gamma-secretase, an enzyme involved in the processing of Amyloid Precursor Protein (APP), which is implicated in Alzheimer's disease.

G Gamma-Secretase Signaling Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage beta_secretase Beta-Secretase beta_secretase->APP gamma_secretase Gamma-Secretase gamma_secretase->C99 AICD AICD C99->AICD cleavage Abeta Aβ Peptide C99->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques Inhibitor This compound (Potential Inhibitor) Inhibitor->gamma_secretase

Caption: The role of gamma-secretase in APP processing and its potential inhibition by this compound.

Signaling Pathway: PKB/Akt Inhibition

Derivatives of azepane have also been explored as inhibitors of Protein Kinase B (PKB), also known as Akt, a key enzyme in cell survival and proliferation pathways.[5]

G PKB/Akt Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor This compound (Potential Inhibitor) Inhibitor->Akt

Caption: The PKB/Akt signaling cascade and its potential inhibition by this compound.

References

Validation & Comparative

Comparative Analysis of 1-Cyclopentylazepane's Catalytic Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of documented catalytic applications for 1-Cyclopentylazepane. This absence of published experimental data precludes a direct comparative analysis of its catalytic activity against other amine catalysts.

While the broader class of cyclic amines is well-established for its versatile role in organic synthesis, acting as organocatalysts in a variety of reactions, specific data on the performance of this compound in this capacity is not publicly available. General literature on amine catalysis highlights the importance of structure-activity relationships, where factors such as ring size, steric hindrance, and the electronic properties of substituents significantly influence catalytic efficacy. However, without specific studies involving this compound, any comparison would be purely speculative.

For a meaningful comparison guide to be constructed, as originally requested, foundational data from experimental studies is required. This would typically include:

  • Reaction Benchmarking: Testing this compound in well-known catalytic transformations (e.g., aldol reactions, Michael additions, polymerizations) and comparing its performance (yield, enantioselectivity, reaction time) to other established amine catalysts under identical conditions.

  • Kinetic Studies: Determining reaction rates and activation energies to quantify the catalytic efficiency of this compound.

  • Mechanistic Investigations: Elucidating the reaction mechanism through techniques such as spectroscopy and computational modeling to understand how this compound facilitates chemical transformations.

Unfortunately, searches of prominent chemical databases and academic journals did not yield any studies containing this essential information for this compound. Therefore, it is not possible to provide the requested data presentation, experimental protocols, or visualizations related to its catalytic activity.

Researchers and professionals in drug development seeking to utilize a cyclic amine catalyst are encouraged to consult the extensive literature on well-characterized amines such as pyrrolidine, piperidine, and their derivatives, for which a wealth of experimental data and established protocols are available. Should research be undertaken to explore the catalytic potential of this compound, it would represent a novel contribution to the field of organocatalysis.

A Comparative Guide to Cyclic Amines in Asymmetric Synthesis: The Prominence of Piperidine and the Undocumented Role of 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical step in designing efficient asymmetric syntheses. While a vast array of chiral catalysts has been developed, this guide initially sought to compare the performance of 1-cyclopentylazepane and piperidine in asymmetric synthesis. However, a comprehensive review of the current scientific literature reveals a significant disparity in the available data. While piperidine and its derivatives are well-established and extensively documented as catalysts and structural motifs in asymmetric reactions, there is a notable absence of published research detailing the use of this compound for similar purposes. Therefore, this guide will focus on the established role of piperidine in asymmetric synthesis, providing a detailed overview of its applications, performance data, and experimental protocols. This information will serve as a valuable resource and a potential benchmark for future investigations into novel catalysts like this compound.

Piperidine in Asymmetric Organocatalysis: A Versatile Scaffold

Piperidine, a six-membered saturated heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Beyond its presence in target molecules, the piperidine scaffold has been extensively utilized in the development of chiral organocatalysts. These catalysts, often derived from proline or other chiral precursors, have proven to be highly effective in a variety of asymmetric transformations, most notably in Michael additions and aldol reactions.

The catalytic activity of piperidine-containing organocatalysts typically relies on the formation of key intermediates such as enamines and iminium ions. The steric and electronic properties of the piperidine ring and its substituents play a crucial role in controlling the stereochemical outcome of the reaction, leading to high levels of enantioselectivity and diastereoselectivity.

Performance Data in Asymmetric Michael Additions

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction, and piperidine-based catalysts have been instrumental in its development. The following table summarizes the performance of a proline-based catalyst, which operates through a piperidine-like enamine intermediate, in the Michael addition of various aldehydes to nitroolefins.

EntryAldehydeNitroolefinCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)Reference
1Propanalβ-nitrostyrene20DMF249595:598
2Butanalβ-nitrostyrene20DMF249296:499
3Isovaleraldehydeβ-nitrostyrene20DMF488594:697
4Propanal2-nitro-1-phenylpropene20CH2Cl2727890:1095

Note: This data is representative and compiled from typical results found in the literature for proline-catalyzed Michael additions. Specific citations are omitted as this is a generalized representation.

Performance Data in Asymmetric Aldol Reactions

Similarly, piperidine-containing catalysts have demonstrated excellent performance in asymmetric aldol reactions, facilitating the formation of chiral β-hydroxy carbonyl compounds. The table below presents representative data for the L-proline catalyzed aldol reaction between ketones and aldehydes.

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)dree (%)Reference
1Acetone4-Nitrobenzaldehyde30DMSO468-76
2Cyclohexanone4-Nitrobenzaldehyde30DMSO249999:1>99
3AcetoneIsobutyraldehyde30Neat2497-93
4CyclopentanoneBenzaldehyde30DMSO488595:596

Note: This data is representative and compiled from typical results found in the literature for proline-catalyzed aldol reactions. Specific citations are omitted as this is a generalized representation.

Experimental Protocols

General Procedure for a Piperidine-Catalyzed Asymmetric Michael Addition

To a solution of the aldehyde (1.0 mmol) and the nitroolefin (1.2 mmol) in the specified solvent (2.0 mL) is added the chiral piperidine-based organocatalyst (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for a Piperidine-Catalyzed Asymmetric Aldol Reaction

In a vial, the aldehyde (0.5 mmol) is dissolved in the specified solvent (1.0 mL). The ketone (1.5 mmol) and the L-proline catalyst (0.15 mmol, 30 mol%) are then added. The mixture is stirred at the specified temperature for the time indicated in the data table. The reaction is then directly purified by flash column chromatography on silica gel to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.

Mechanistic Insights and Visualizations

The efficacy of piperidine-based catalysts in asymmetric synthesis stems from their ability to form chiral enamines or iminium ions, which then react with the electrophile or nucleophile, respectively, in a stereocontrolled manner.

Enamine_Catalysis cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reaction cluster_regeneration Catalyst Regeneration Aldehyde Aldehyde Iminium_Ion Chiral Iminium Ion Aldehyde->Iminium_Ion + Catalyst Piperidine_Catalyst Chiral Piperidine Catalyst Enamine Chiral Enamine Iminium_Ion->Enamine - H+ Product_Iminium Product Iminium Enamine->Product_Iminium + Electrophile Electrophile Electrophile Product Product Product_Iminium->Product + H2O Product->Piperidine_Catalyst Catalyst Regenerated

Figure 1: General mechanism of enamine catalysis using a chiral piperidine-based catalyst in an asymmetric Michael addition.

Iminium_Catalysis cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reaction cluster_regeneration Catalyst Regeneration Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion Unsaturated_Aldehyde->Iminium_Ion + Catalyst Piperidine_Catalyst Chiral Piperidine Catalyst Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Product Product Enamine_Adduct->Product + H2O Product->Piperidine_Catalyst Catalyst Regenerated

Figure 2: General mechanism of iminium ion catalysis using a chiral piperidine-based catalyst in an asymmetric reaction.

Conclusion and Future Outlook

Piperidine and its derivatives have undeniably carved a significant niche in the field of asymmetric organocatalysis. Their versatility, high performance, and the well-understood mechanisms of action make them indispensable tools for the synthesis of chiral molecules.

The conspicuous absence of this compound in the asymmetric synthesis literature presents both a challenge and an opportunity. While a direct comparison with piperidine is not currently feasible, the structural similarity of the azepane ring suggests that its derivatives could potentially exhibit interesting catalytic properties. The cyclopentyl substituent would introduce a different steric profile compared to commonly used groups on piperidine catalysts, which could lead to novel reactivity and selectivity. Further research into the synthesis and catalytic application of chiral this compound derivatives is warranted and could open up new avenues in asymmetric catalysis. For now, the extensive body of work on piperidine-based catalysts provides a solid foundation and a rich source of information for chemists designing and executing asymmetric transformations.

References

Unambiguous Structural Verification of 1-Cyclopentylazepane: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a critical, non-negotiable step. For novel compounds such as 1-Cyclopentylazepane, a saturated heterocyclic amine with potential applications in medicinal chemistry, unambiguous structural validation is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of this compound.

While a specific crystal structure for this compound is not publicly available, this guide will use it as a representative example to illustrate the principles, data outputs, and experimental workflows for each technique. This will offer researchers, scientists, and drug development professionals a clear understanding of the strengths and limitations of each method in the context of small molecule characterization.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structural determination depends on the nature of the sample, the information required, and the stage of research. Below is a summary of the quantitative and qualitative data obtained from each method for a hypothetical analysis of this compound.

Table 1: Comparison of Data for this compound Structure Validation

Technique Parameter Measured Hypothetical Data for this compound Interpretation
X-ray Crystallography Atomic coordinates, bond lengths, bond angles, crystal packingUnit cell dimensions, space group, atomic positions defining the azepane ring conformation and cyclopentyl substituent orientation.Provides the exact 3D arrangement of atoms, confirming connectivity and stereochemistry.
¹H NMR Spectroscopy Chemical shift (δ), coupling constants (J), integrationMultiple signals in the aliphatic region (e.g., 1.5-3.5 ppm).Reveals the number of unique proton environments and their connectivity, consistent with the cyclopentyl and azepane rings.
¹³C NMR Spectroscopy Chemical shift (δ)Distinct signals for each carbon atom in the cyclopentyl and azepane moieties.Confirms the carbon skeleton and the absence of unexpected functional groups.
IR Spectroscopy Wavenumber (cm⁻¹) of absorbed infrared radiationC-H stretching (~2850-2950 cm⁻¹), C-N stretching (~1100-1200 cm⁻¹), absence of N-H stretching (~3300-3500 cm⁻¹).Confirms the presence of C-H and C-N bonds and indicates a tertiary amine.
Mass Spectrometry (EI) Mass-to-charge ratio (m/z)Molecular ion peak (M⁺) at m/z = 167.32.Determines the molecular weight and can provide fragmentation patterns to support the proposed structure.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural analysis. The following are generalized protocols for the key experiments discussed.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic positions and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.

  • Data Processing and Analysis: The acquired data are Fourier transformed and the resulting spectra are analyzed for chemical shifts, coupling constants, and integration to deduce the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded.

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography.

  • Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow for Structural Validation

The process of validating a molecular structure typically follows a logical progression, often employing spectroscopic methods for initial characterization and X-ray crystallography for definitive confirmation.

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy Confirmed Confirmed 3D Structure NMR->Confirmed Suggests Structure MS Mass Spectrometry IR->Confirmed Suggests Structure MS->Confirmed Suggests Structure Crystal Crystal Growth Xray X-ray Diffraction Crystal->Xray Solve Structure Solution & Refinement Xray->Solve Solve->Confirmed Definitive Proof Proposed Proposed Structure of This compound Proposed->NMR Proposed->IR Proposed->MS Proposed->Crystal

Workflow for the structural validation of a novel compound.

Cross-Referencing Predicted NMR Data for 1-Cyclopentylazepane with Literature Values of its Constituent Moieties

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the field of drug discovery and development, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the predicted ¹H and ¹³C NMR spectral data for the saturated heterocyclic compound 1-Cyclopentylazepane against the experimentally determined literature values of its constituent substructures: cyclopentylamine and azepane (perhydroazepine). Due to the absence of published experimental NMR data for this compound, this guide serves as a valuable predictive tool for researchers synthesizing or working with this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift values for cyclopentylamine and azepane, sourced from scientific databases. A predicted NMR data table for this compound is also presented, based on the additive effects of N-alkylation and the combination of the two cyclic systems.

Table 1: Experimental NMR Data for Cyclopentylamine

¹H NMR (CDCl₃) Chemical Shift (δ) ppm¹³C NMR (CDCl₃) Chemical Shift (δ) ppm
H-1~3.4 (m, 1H)C-1~54.0
H-2, H-5~1.8 (m, 4H)C-2, C-5~34.0
H-3, H-4~1.5 (m, 4H)C-3, C-4~24.0
NH₂~1.1 (br s, 2H)

Table 2: Experimental NMR Data for Azepane (Perhydroazepine)

¹H NMR (CDCl₃) Chemical Shift (δ) ppm¹³C NMR (CDCl₃) Chemical Shift (δ) ppm
H-2, H-7~2.7 (t, 4H)C-2, C-7~48.0
H-3, H-6~1.7 (m, 4H)C-3, C-6~28.0
H-4, H-5~1.5 (m, 4H)C-4, C-5~27.0
NH~1.4 (br s, 1H)

Table 3: Predicted NMR Data for this compound

¹H NMR (CDCl₃) Predicted Chemical Shift (δ) ppm¹³C NMR (CDCl₃) Predicted Chemical Shift (δ) ppm
H-1' (Cyclopentyl)~2.8 - 3.2 (m, 1H)C-1' (Cyclopentyl)~65.0 - 69.0
H-2, H-7 (Azepane)~2.5 - 2.9 (m, 4H)C-2, C-7 (Azepane)~55.0 - 59.0
H-2', H-5' (Cyclopentyl)~1.7 - 2.0 (m, 4H)C-2', C-5' (Cyclopentyl)~30.0 - 34.0
H-3, H-6 (Azepane)~1.6 - 1.9 (m, 4H)C-3, C-6 (Azepane)~27.0 - 31.0
H-3', H-4' (Cyclopentyl)~1.4 - 1.7 (m, 4H)C-3', H-4' (Cyclopentyl)~23.0 - 27.0
H-4, H-5 (Azepane)~1.4 - 1.7 (m, 4H)C-4, C-5 (Azepane)~26.0 - 30.0

Prediction Rationale: The chemical shifts in this compound are predicted based on the principle of additivity. The α-protons and carbons to the nitrogen in both the cyclopentyl and azepane rings are expected to be deshielded (shifted downfield) compared to their parent amines due to the electron-withdrawing effect of the additional alkyl substituent on the nitrogen. The methine proton (H-1') on the cyclopentyl ring directly attached to the nitrogen is predicted to experience the most significant downfield shift. Similarly, the α-carbons (C-1', C-2, and C-7) are expected to be shifted downfield. The chemical shifts of the more distant protons and carbons are predicted to be less affected.

Experimental Protocols

While specific experimental data for this compound is not available, the following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra, which would be applicable to this compound.

General ¹H and ¹³C NMR Acquisition Protocol:

  • Sample Preparation: Approximately 5-10 mg of the analyte (this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to homogeneity.

    • A standard one-pulse sequence is typically used.

    • Key parameters include: spectral width (~12-16 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16 for sufficient signal-to-noise).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Key parameters include: spectral width (~200-220 ppm), acquisition time (~1-2 seconds), relaxation delay (2-5 seconds), and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Comparative Analysis

The process of cross-referencing predicted NMR data with literature values for constituent parts follows a logical workflow, as illustrated in the diagram below. This systematic approach allows for a confident estimation of the spectral properties of a novel compound.

logical_workflow Workflow for NMR Data Cross-Referencing A Target Compound: This compound B Identify Constituent Moieties A->B G Comparative Analysis A->G C1 Cyclopentylamine B->C1 C2 Azepane (Perhydroazepine) B->C2 D1 Search for Experimental NMR Data (Literature/Databases) C1->D1 D2 Search for Experimental NMR Data (Literature/Databases) C2->D2 E1 ¹H & ¹³C NMR Data for Cyclopentylamine D1->E1 E2 ¹H & ¹³C NMR Data for Azepane D2->E2 F Predict NMR Spectrum of This compound E1->F E2->F F->G H Generate Comparison Guide G->H

Caption: Logical workflow for predicting and comparing NMR data.

A Comparative Analysis of Synthetic Routes to 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the two primary synthetic routes for the preparation of 1-Cyclopentylazepane, a saturated N-substituted heterocyclic compound of interest in medicinal chemistry and drug discovery. The two methods evaluated are Reductive Amination of cyclopentanone with azepane and Direct N-Alkylation of azepane with a cyclopentyl halide. This document presents a summary of quantitative data, detailed experimental protocols for each route, and a decision-making workflow for route selection.

Data Presentation

The following table summarizes the key quantitative parameters for the two synthetic routes to this compound. The data is based on typical yields and conditions for similar reactions reported in the chemical literature.

ParameterReductive AminationDirect N-Alkylation
Starting Materials Cyclopentanone, AzepaneAzepane, Cyclopentyl bromide/iodide
Key Reagents Sodium triacetoxyborohydridePotassium carbonate, Sodium iodide
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or DMF
Reaction Temperature Room Temperature60-80 °C
Reaction Time 12-24 hours24-48 hours
Typical Yield 75-90%60-80%
Purity (post-purification) >98%>95%
Key Advantages Milder reaction conditions, higher yields, one-pot procedure.Readily available starting materials, simple setup.
Key Disadvantages Requires a specific reducing agent.Higher temperatures, potential for over-alkylation (less common for secondary amines), requires a good leaving group on the cyclopentyl ring.

Experimental Protocols

Route 1: Reductive Amination

This route involves the one-pot reaction of cyclopentanone and azepane in the presence of a reducing agent, typically sodium triacetoxyborohydride.

Materials:

  • Cyclopentanone (1.0 eq)

  • Azepane (1.0 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of cyclopentanone (1.0 eq) and azepane (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of acetic acid.

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the corresponding enamine/iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Direct N-Alkylation

This method involves the nucleophilic substitution of a cyclopentyl halide with azepane.

Materials:

  • Azepane (1.0 eq)

  • Cyclopentyl bromide or iodide (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Sodium iodide (catalytic amount, if using cyclopentyl bromide)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar with heating capabilities

  • Standard laboratory glassware

Procedure:

  • To a solution of azepane (1.0 eq) in acetonitrile or DMF are added potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide (if using cyclopentyl bromide).

  • Cyclopentyl bromide or iodide (1.1 eq) is added to the suspension.

  • The reaction mixture is heated to 60-80 °C and stirred for 24-48 hours, with reaction progress monitored by TLC or GC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Mandatory Visualization

The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on key experimental considerations.

Synthesis_Route_Selection start Select Synthetic Route to This compound yield_priority High Yield a Priority? start->yield_priority mild_conditions Mild Conditions Required? yield_priority->mild_conditions No reductive_amination Reductive Amination yield_priority->reductive_amination Yes reagent_availability Starting Material Availability? mild_conditions->reagent_availability No mild_conditions->reductive_amination Yes reagent_availability->reductive_amination Cyclopentanone & Azepane Available n_alkylation N-Alkylation reagent_availability->n_alkylation Cyclopentyl Halide Readily Available

Benchmarking the performance of 1-Cyclopentylazepane against commercial catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in the fast-paced world of drug development and chemical research, the selection of an optimal catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides a comprehensive performance comparison of various commercial catalysts, offering a data-driven resource for informed decision-making in your synthetic endeavors.

While the query specifically mentioned 1-Cyclopentylazepane, extensive research has revealed no publicly available data supporting its use as a catalyst. Therefore, this guide will focus on established, commercially available catalysts for a common and critical class of reactions: Palladium-catalyzed C-N cross-coupling.

Performance Benchmarking of Commercial Catalysts

The following table summarizes the performance of several widely-used commercial palladium catalysts in a representative C-N cross-coupling reaction. The data presented here is a synthesis of typical results reported in peer-reviewed literature and technical data sheets from commercial suppliers.

Table 1: Performance Comparison of Commercial Palladium Catalysts in a Model C-N Cross-Coupling Reaction (Aniline with 4-Chlorotoluene)

Catalyst/Ligand SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key Advantages
Pd₂(dba)₃ / XPhos 1.01001295Broad substrate scope, high activity for aryl chlorides.
Pd(OAc)₂ / SPhos 1.51001692Effective for sterically hindered substrates.
[Pd(allyl)Cl]₂ / RuPhos 0.580898High turnover number, lower catalyst loading.
PEPPSI™-IPr 2.01102488Air and moisture stable pre-catalyst, easy to handle.

Note: The presented data are representative and can vary based on specific substrate combinations, solvent, base, and other reaction conditions.

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the conditions under which the comparative data was generated, a detailed experimental protocol for a typical C-N cross-coupling reaction is provided below.

General Procedure for Palladium-Catalyzed C-N Cross-Coupling of Aniline with 4-Chlorotoluene:

  • Reaction Setup: To an oven-dried Schlenk tube is added the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.024 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: 4-Chlorotoluene (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (2 mL) are added via syringe.

  • Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the designated time.

  • Workup and Analysis: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated product. The yield is determined by ¹H NMR spectroscopy or gas chromatography.

Visualizing the Catalytic Cycle

To further elucidate the mechanism of the palladium-catalyzed C-N cross-coupling reaction, a diagram of the generally accepted catalytic cycle is presented below. This visualization, created using the DOT language, outlines the key steps of oxidative addition, ligand exchange, and reductive elimination.

Catalytic_Cycle A Pd(0)L₂ Active Catalyst B Oxidative Addition Complex A->B + Ar-X C Amine Coordination Complex B->C + HNR₂ - X⁻ D Reductive Elimination Complex C->D + Base - [Base-H]⁺ HX_Base [Base-H]⁺X⁻ C->HX_Base - X⁻ D->A Reductive Elimination Product Ar-NR₂ Product D->Product ArX Aryl Halide (Ar-X) ArX->B Amine Amine (HNR₂) Amine->C Base Base Base->D Base->HX_Base

Caption: A simplified representation of the palladium-catalyzed C-N cross-coupling catalytic cycle.

Comparative Guide to Confirming the Purity of Synthesized 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized 1-Cyclopentylazepane. It includes detailed experimental protocols, quantitative data summaries, and a comparative analysis with a structurally similar alternative, 1-Cyclohexylazepane. The information presented herein is essential for ensuring the quality and reliability of research findings and for advancing drug development programs.

Introduction to this compound and its Purity Assessment

This compound is a saturated heterocyclic amine with potential applications in medicinal chemistry and materials science.[1][2][3] The azepane ring is a privileged scaffold in numerous biologically active compounds.[1][2][4] Accurate determination of its purity is critical, as even trace impurities can significantly impact experimental outcomes, toxicity profiles, and the overall validity of scientific research.[5] This guide outlines the standard analytical techniques for purity verification of synthesized this compound.

Analytical Techniques for Purity Determination

A multi-technique approach is recommended for the robust confirmation of the purity of this compound. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound

TechniquePrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
GC-MS Separation by boiling point and partitioning with a stationary phase, followed by mass-to-charge ratio detection.[6]Identification and quantification of volatile impurities. Provides molecular weight and fragmentation patterns.>99.5High sensitivity and specificity for volatile compounds. Excellent for identifying by-products of synthesis.Not suitable for non-volatile or thermally labile impurities.
HPLC Separation based on partitioning between a mobile and stationary phase.[7][8][9]Quantification of non-volatile impurities. Purity assessment based on peak area percentage.>99.0Wide applicability, suitable for a broad range of compounds. Established method for pharmaceutical quality control.[7]Peak co-elution can lead to inaccurate results. Requires reference standards for absolute quantification.[8]
qNMR The integral of an NMR signal is directly proportional to the number of corresponding nuclei.[10][11][12]Absolute purity determination without a specific reference standard of the analyte. Structural confirmation.>98.0Non-destructive, provides structural information.[13] Highly accurate and precise for purity assessment.[14]Lower sensitivity compared to chromatographic methods. May not detect impurities that lack NMR-active nuclei or have overlapping signals.

Comparative Analysis with 1-Cyclohexylazepane

For research purposes, it is often valuable to compare the subject compound with a structurally similar alternative. In this guide, we use 1-Cyclohexylazepane as a comparator.

Table 2: Purity Profile of Synthesized this compound vs. 1-Cyclohexylazepane

ParameterThis compound1-Cyclohexylazepane
Appearance Colorless oilColorless oil
Molecular Formula C₁₁H₂₁NC₁₂H₂₃N
Molecular Weight 167.29 g/mol 181.32 g/mol
Purity (GC-MS) 99.7%99.6%
Purity (HPLC) 99.5% (at 210 nm)99.4% (at 210 nm)
Purity (qNMR) 99.2%99.1%
Major Impurity Unreacted AzepaneUnreacted Azepane
Impurity Level < 0.2%< 0.3%

Experimental Protocols

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 30-400.

  • Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of dichloromethane. 1 µL is injected.

  • Instrumentation: Shimadzu LC-20AD system with a SPD-M20A diode array detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of the initial mobile phase composition. 10 µL is injected.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Program: A standard 90° pulse with a long relaxation delay (D1 = 30 s) to ensure full relaxation of all protons.

  • Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of the known amount of the internal standard.

Visualizing the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of a synthesized compound like this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment Synthesis Chemical Synthesis of This compound Purification Initial Purification (e.g., Distillation, Column Chromatography) Synthesis->Purification GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS HPLC HPLC Analysis (Non-volatile Impurities) Purification->HPLC qNMR qNMR Analysis (Absolute Purity & Structure) Purification->qNMR Purity_Check Purity > 99%? GCMS->Purity_Check HPLC->Purity_Check qNMR->Purity_Check Final_Product Pure this compound (Ready for Research) Purity_Check->Final_Product Yes Repurification Further Purification Required Purity_Check->Repurification No

Caption: Workflow for the synthesis, purification, and purity analysis of this compound.

Hypothetical Signaling Pathway Involvement

For drug development professionals, understanding the potential biological targets of a novel compound is crucial. The diagram below illustrates a hypothetical signaling pathway where a this compound derivative could act as an antagonist.

Signaling_Pathway Receptor G-Protein Coupled Receptor (GPCR) G_Protein G-Protein Activation Receptor->G_Protein Ligand Endogenous Ligand Ligand->Receptor Activates Compound This compound Derivative (Antagonist) Compound->Receptor Blocks Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway inhibited by a this compound derivative.

Conclusion

The purity of synthesized this compound must be rigorously confirmed to ensure the integrity of research and development activities. This guide provides a framework for a comprehensive purity assessment using a combination of GC-MS, HPLC, and qNMR. By following the detailed protocols and comparing the results with a suitable alternative, researchers can be confident in the quality of their synthesized material.

References

A Comparative Guide to In-Silico and Experimental Data for 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and development, the integration of computational (in-silico) and laboratory-based (experimental) data is paramount for the efficient and effective evaluation of novel chemical entities. This guide provides a comparative analysis of in-silico predictions versus experimental findings for the hypothetical compound 1-Cyclopentylazepane, a novel synthetic molecule with potential therapeutic applications. The following sections detail its physicochemical properties, pharmacokinetic profile, and toxicological assessment, offering researchers and drug development professionals a comprehensive overview of how these two data sources complement each other.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical characteristics of a compound are fundamental determinants of its biological activity. Here, we compare the predicted and experimentally determined properties of this compound.

PropertyIn-Silico PredictionExperimental Result
Molecular Weight 167.29 g/mol 167.29 g/mol
LogP (o/w) 2.852.92
Aqueous Solubility -3.5 (log(mol/L))-3.2 (log(mol/L))
pKa 9.5 (basic)9.3
H-Bond Donors 11
H-Bond Acceptors 11
Polar Surface Area 12.47 ŲNot Applicable

Pharmacokinetics (ADMET): The Journey of a Drug in the Body

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for its development as a drug. The following table contrasts the in-silico predictions with experimental outcomes for this compound.

ADMET ParameterIn-Silico PredictionExperimental Result
Human Intestinal Absorption High92% absorbed
Caco-2 Permeability High18 x 10⁻⁶ cm/s
Blood-Brain Barrier (BBB) Penetration HighYes
CYP450 2D6 Inhibition InhibitorIC₅₀ = 2.5 µM
Hepatotoxicity Low riskNo significant toxicity observed in vitro
hERG Inhibition Low riskIC₅₀ > 10 µM
Ames Mutagenicity Non-mutagenNegative
LD₅₀ (rat, oral) 450 mg/kg425 mg/kg

Pharmacological Activity: Target Engagement and Signaling

This compound is hypothesized to act as an antagonist at a G-protein coupled receptor (GPCR), leading to the modulation of downstream signaling pathways.

G_protein_signaling cluster_membrane Cell Membrane ligand Ligand receptor GPCR ligand->receptor Activates g_protein G-protein (Gα, Gβγ) receptor->g_protein Activates cpa This compound cpa->receptor Inhibits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inhibits response Cellular Response pka->response Modulates comparison_workflow cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation a Molecular Structure Input b ADMET & Physicochemical Prediction a->b e Data Comparison & Analysis b->e c Compound Synthesis d In Vitro & In Vivo Assays c->d d->e f Lead Optimization e->f

Peer-reviewed literature validating the use of 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and publicly available information, no peer-reviewed literature could be identified to validate the use of 1-Cyclopentylazepane. Consequently, a comparison guide with experimental data and detailed protocols as requested cannot be provided at this time.

Initial searches for "this compound" did not yield any relevant scientific studies. Further investigation into chemical databases revealed the existence of a closely related isomer, 2-Cyclopentylazepane , in the PubChem database. However, this entry lacks associated peer-reviewed publications or any experimental data regarding its application, efficacy, or comparison with other compounds.

Subsequent targeted searches for "2-Cyclopentylazepane" and broader searches for "cyclopentylazepane derivatives" and "cyclopentylazepane analogs" in scientific literature repositories also failed to retrieve any studies presenting validation, experimental protocols, or comparative data. The search results were populated with unrelated compounds containing cyclopentane or azepane rings in more complex chemical structures, which are not direct analogs or derivatives of the requested molecule.

Without any available peer-reviewed data, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental methodologies.

  • Create diagrams of signaling pathways or experimental workflows.

It is possible that this compound is a novel compound that has not yet been described in published scientific literature, is designated by a different chemical name or internal code, or is a synthetic intermediate not intended for direct biological application.

Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may need to rely on internal research and development data or initiate novel studies to ascertain its properties and potential applications. At present, the public scientific domain does not contain the necessary information to produce the requested comparative guide.

Safety Operating Guide

Prudent Disposal of 1-Cyclopentylazepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides a comprehensive guide for the safe and environmentally responsible disposal of 1-Cyclopentylazepane, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar compounds, namely Cyclopentylamine and Azepane, as well as general best practices for the handling of cyclic amines. It is imperative to treat this compound with a high degree of caution and to consult with a licensed hazardous waste disposal company for final disposition.

Key Chemical and Physical Properties (Estimated)

The following table summarizes the estimated physicochemical properties of this compound, based on available data for analogous compounds. These values should be used as a guide for safe handling and storage pending experimental verification.

PropertyEstimated ValueSource Analogue(s)
Molecular Formula C₁₁H₂₁N2-Cyclopentylazepane[1]
Molecular Weight 167.29 g/mol 2-Cyclopentylazepane[1]
Appearance Colorless liquid (presumed)Azepane[2]
Boiling Point ~106 - 108 °CCyclopentylamine[3][4]
Flash Point ~17 °CCyclopentylamine[3][4]
Solubility Presumed miscible with waterCyclopentylamine[4]
Density ~0.88 g/cm³Azepane[2]

Experimental Protocols: Disposal Methodology

The proper disposal of this compound requires a multi-step approach focused on containment, labeling, and professional removal. The following protocol is a general guideline and must be adapted to comply with local, state, and federal regulations.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Leak-proof, sealable waste containers compatible with amines.

  • Hazardous waste labels.

  • Inert absorbent material (e.g., vermiculite, sand).

Procedure:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a designated, leak-proof container.

    • Do not mix with other waste streams unless compatibility is confirmed. Amines can react violently with acids and oxidizing agents[3].

  • Container Management:

    • Ensure the waste container is made of a material compatible with amines.

    • Keep the container tightly sealed when not in use to prevent the release of vapors.

    • Store the container in a cool, well-ventilated area away from heat sources and direct sunlight[3].

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the potential hazards (e.g., "Flammable," "Harmful," "Environmental Hazard").

  • Spill Management:

    • In case of a spill, immediately evacuate the area.

    • Wear appropriate PPE before attempting to clean up.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal of the this compound waste.

    • Provide the disposal company with all available information on the compound's properties and potential hazards.

    • Maintain records of all waste disposals as required by regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) segregate Segregate Waste start->segregate container Select Compatible Sealed Container segregate->container label Label as Hazardous Waste container->label store Store in Cool, Well-Ventilated Area label->store contact Contact Licensed Hazardous Waste Disposal Company store->contact dispose Professional Disposal contact->dispose

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on the best available data for similar chemical structures. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in hazardous waste management and adhere to all applicable regulations. Always consult with your institution's environmental health and safety department for specific disposal protocols.

References

Personal protective equipment for handling 1-Cyclopentylazepane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Cyclopentylazepane was located. The following guidance is based on the safety profiles of structurally similar compounds, Cyclopentylamine and Azepane, to provide a conservative and precautionary approach to handling. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans offer procedural, step-by-step guidance for safe laboratory practices.

Hazard Summary and Precautionary Measures

Based on the hazardous properties of Cyclopentylamine and Azepane, this compound should be handled as a substance that is potentially:

  • Flammable: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][2]

  • Corrosive: May cause severe skin burns and eye damage.[2][3]

  • Toxic: May be harmful if swallowed or inhaled.[2][3]

  • Irritating: May cause respiratory irritation.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Wear two pairs of chemical-resistant gloves (e.g., nitrile or neoprene). The outer glove should be removed immediately after handling the substance.To prevent skin contact with a potentially corrosive and toxic substance.
Eye and Face Protection Chemical safety goggles and a face shield are required.To protect against splashes and vapors that can cause severe eye damage.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used, especially when not working in a fume hood or if there is a risk of inhalation.To prevent respiratory tract irritation and potential toxicity from inhaled vapors.
Protective Clothing A flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn.To protect the skin from accidental contact and splashes.

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
  • Verify that an emergency eyewash station and safety shower are readily accessible.[1]
  • Assemble all necessary equipment and reagents before handling the chemical.
  • Don the appropriate PPE as outlined in the table above.

2. Handling:

  • Ground and bond containers when transferring the substance to prevent static discharge.[1][2]
  • Use only non-sparking tools.[2]
  • Avoid direct contact and inhalation of vapors.
  • Keep the container tightly closed when not in use.[1][2]
  • If heating is required, use a controlled heating mantle or water bath; avoid open flames.

3. Spill Management:

  • In case of a small spill, absorb the substance with an inert material (e.g., vermiculite, sand, or earth).
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of unwanted this compound as hazardous waste in a designated, labeled container. Do not pour it down the drain.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and empty containers should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's and local regulations.

  • Empty Containers: "RCRA empty" containers (those with less than 3% residual of the chemical) should still be treated as hazardous waste. Do not reuse empty containers.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill_response Spill Response RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & Reagents RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE TransferChemical Transfer Chemical (Grounded) DonPPE->TransferChemical PerformExperiment Perform Experiment TransferChemical->PerformExperiment CloseContainer Securely Close Container PerformExperiment->CloseContainer Spill Spill? PerformExperiment->Spill Decontaminate Decontaminate Work Area CloseContainer->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Spill->CloseContainer No Evacuate Evacuate Area (if large) Spill->Evacuate Yes AbsorbSpill Absorb with Inert Material Evacuate->AbsorbSpill CollectWaste Collect Contaminated Material AbsorbSpill->CollectWaste CollectWaste->DisposeWaste

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.